molecular formula C8H6N2S B1626446 2-(Thiophen-2-yl)pyrazine CAS No. 56421-72-8

2-(Thiophen-2-yl)pyrazine

Cat. No.: B1626446
CAS No.: 56421-72-8
M. Wt: 162.21 g/mol
InChI Key: BNDYLIJOOZNIHE-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyrazine is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYLIJOOZNIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482416
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-72-8
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Thiophen-2-yl)pyrazine chemical structure and properties

[1]

Executive Summary

This compound (CAS: 56421-72-8) is a conjugated heterocyclic compound comprising a pyrazine ring linked at the C2 position to a thiophene ring. As a biaryl system , it serves as a critical bioisostere in drug design, offering a distinct electronic profile and metabolic stability compared to biphenyl or phenyl-pyridine analogs. Its planar, electron-deficient pyrazine ring coupled with the electron-rich thiophene moiety creates a "push-pull" electronic system, making it valuable in the development of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name This compound
CAS Registry Number 56421-72-8
Molecular Formula C₈H₆N₂S
Molecular Weight 162.21 g/mol
SMILES c1cc(s1)c2cnccn2
Structural Class Heterocyclic Biaryl; Thienylpyrazine
Electronic Structure

The molecule features a

  • Pyrazine Ring: Two nitrogen atoms at positions 1 and 4 induce significant electron deficiency, lowering the LUMO energy.

  • Thiophene Ring: Sulfur lone pairs participate in aromaticity, increasing electron density and raising the HOMO energy.

  • Dipole Moment: The opposing electronic natures of the rings create a permanent dipole moment, influencing solubility and binding affinity in biological targets.

Physicochemical Properties

Property Value / Description Source/Note
Physical State Solid (Crystalline powder)Standard state at STP
Melting Point 108 °CTCI Chemicals SDS data [1]
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in WaterLipophilic nature (LogP ~2.1 est.)[1]
Appearance Off-white to light yellow/orangeTypical of conjugated heterocycles
Stability Stable under normal conditions; Light sensitiveStore in dark, cool place

Synthesis & Manufacturing

The industry-standard method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed pathway ensures regiospecificity and high yields.

Protocol: Palladium-Catalyzed Cross-Coupling[3][4][5]

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 eq)

  • Coupling Partner: 2-Thiopheneboronic acid (1.1 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vessel (Schlenk flask or microwave vial) with Nitrogen or Argon to remove oxygen, which degrades the Pd(0) catalyst.

  • Dissolution: Dissolve 2-chloropyrazine and 2-thiopheneboronic acid in the degassed solvent system (DME/Water).

  • Catalyst Addition: Add Na₂CO₃ base followed by the Pd(PPh₃)₄ catalyst under a counter-flow of inert gas.

  • Reflux: Heat the mixture to 80–100 °C for 12–24 hours (or 140 °C for 30 min in a microwave reactor).

  • Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Reaction Mechanism (Suzuki Cycle)

SuzukiCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd-Cl)Pd0->OxAdd+ 2-ChloropyrazineBaseStepBase Activation(Ar-Pd-OH/OR)OxAdd->BaseStep+ Na2CO3TransMetalTransmetallation(Ar-Pd-Ar')BaseStep->TransMetal+ 2-Thiopheneboronic AcidRedElimReductive Elimination(Product Release)TransMetal->RedElimRedElim->Pd0RegenerationProdThis compoundRedElim->ProdR12-ChloropyrazineR22-Thiopheneboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyrazine and thiopheneboronic acid.

Spectroscopic Characterization

Researchers should validate the structure using the following expected spectral signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazine Protons: Three distinct signals in the downfield region (~8.3 – 9.0 ppm) due to the electron-deficient ring.

      • H-3 (singlet-like, adjacent to N and ring junction): ~9.0 ppm.

      • H-5, H-6 (doublets/multiplets): ~8.4 – 8.6 ppm.

    • Thiophene Protons: Three signals in the aromatic region (~7.1 – 7.7 ppm).

      • H-3' (doublet, adjacent to linkage): ~7.6 ppm.

      • H-5' (doublet, adjacent to S): ~7.4 ppm.

      • H-4' (triplet/multiplet): ~7.1 ppm.

  • MS (EI/ESI):

    • Molecular Ion (M+): m/z 162.0 (100%).

    • Fragment Ions: Loss of HCN or CS fragments is common in high-energy EI spectra.

Applications & Utility

A. Medicinal Chemistry (Bioisosterism)

The 2-thienylpyrazine scaffold is a classic bioisostere for biphenyl or phenyl-pyridine systems.

  • Kinase Inhibitors: The nitrogen atoms in the pyrazine ring serve as hydrogen bond acceptors for hinge-binding in kinase active sites (e.g., ATP-competitive inhibitors).

  • Metabolic Stability: Replacing a phenyl ring with a thiophene often alters metabolic clearance rates (CYP450 interaction) and lipophilicity (LogP).

  • Case Study: This scaffold appears in research regarding HCV NS5B polymerase inhibitors and Rho kinase (ROCK) inhibitors , where the biaryl geometry dictates binding selectivity [2].

B. Materials Science (Optoelectronics)
  • OLEDs: The compound serves as a building block for "push-pull" chromophores. The electron-rich thiophene and electron-poor pyrazine facilitate intramolecular charge transfer (ICT), essential for tuning emission wavelengths in organic light-emitting diodes [3].

  • Ligands: The N-heterocycle can coordinate with transition metals (e.g., Ir, Pt) to form cyclometalated complexes used as phosphorescent dopants.

C. Flavor Chemistry

While alkyl-pyrazines are dominant in roasted flavors (coffee, nuts), thienyl-pyrazines contribute unique sulfury, roasted, and meaty notes.

  • FEMA Status: While this compound itself is not a high-volume commodity flavor like 2-acetylpyrazine (FEMA 3126), it belongs to the class of heterocyclic sulfur-nitrogen compounds evaluated for safety as flavoring agents [4].

Applicationscluster_MedMedicinal Chemistrycluster_MatMaterials ScienceCoreThis compound(Scaffold)BioisostereBioisostere forBiphenylsCore->BioisostereKinaseKinase Inhibitor(Hinge Binder)Core->KinaseOLEDOLED Emitters(Push-Pull)Core->OLEDLigandCyclometalatedLigands (Ir/Pt)Core->Ligand

Caption: Functional applications of the this compound scaffold in drug design and materials.

Safety & Handling

Signal Word: Warning (Based on general SDS for thienyl-heterocycles) [1].

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Handling Protocols:

    • Wear nitrile gloves and safety goggles.

    • Handle within a chemical fume hood to avoid inhalation of dust/vapors.

    • Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.

References

  • TCI Chemicals. (2025). Safety Data Sheet: 2-(2-Thienyl)pyrazine. Retrieved from .

  • Ma, X., et al. (2023). "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, 28(21). Link

  • Zheng, C., et al. (2012). "2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][1,10]phenanthroline." Acta Crystallographica Section E, 68(5). Link

  • Adams, T.B., et al. (2002).[3] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451.[3] Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Thienyl)pyrazine (CAS 56421-72-8).[4] Link

An In-Depth Technical Guide to 2-(2-Thienyl)pyrazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-(2-Thienyl)pyrazine

2-(2-Thienyl)pyrazine, a heterocyclic compound featuring a pyrazine ring linked to a thiophene ring, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its formal IUPAC name is 2-(thiophen-2-yl)pyrazine . Commonly encountered synonyms include thienylpyrazine and 2-thien-2-ylpyrazine. The unique electronic properties arising from the coupling of an electron-deficient pyrazine ring with an electron-rich thiophene ring make this scaffold an intriguing target for further investigation.

This technical guide provides a comprehensive overview of 2-(2-thienyl)pyrazine, detailing its chemical identity, plausible synthetic routes based on established cross-coupling methodologies, and potential applications in drug discovery and beyond. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from well-documented chemistry of related aryl-pyrazine and thienyl-heterocycle systems to provide a robust framework for researchers.

Chemical Identity and Properties

IdentifierValue
IUPAC Name This compound
CAS Number 56421-72-8
Molecular Formula C₈H₆N₂S
Molecular Weight 162.21 g/mol
Canonical SMILES C1=CN=C(C=N1)C2=CC=CS2

Note: Experimental physical and spectral data for this specific compound are not widely reported. The properties would be expected to be that of a crystalline solid, with characteristic NMR, IR, and mass spectrometry signals corresponding to its structure. Researchers synthesizing this compound would need to perform full analytical characterization.

Synthetic Methodologies: A Focus on Cross-Coupling Reactions

The synthesis of 2-(2-thienyl)pyrazine can be strategically approached through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds between aromatic systems. The two most prominent and reliable methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This method is widely favored due to the mild reaction conditions and the commercial availability and stability of many boronic acids. For the synthesis of 2-(2-thienyl)pyrazine, two primary disconnection approaches are feasible:

  • Route A: Coupling of a halopyrazine with thiophene-2-boronic acid.

  • Route B: Coupling of a halothiophene with pyrazine-2-boronic acid (or its corresponding boronate ester).

Route A is often more practical due to the ready availability of 2-chloropyrazine or 2-bromopyrazine and thiophene-2-boronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2-Halopyrazine 2-Halopyrazine (X = Cl, Br) Product 2-(2-Thienyl)pyrazine 2-Halopyrazine->Product Thiophene-2-boronic_acid Thiophene-2-boronic acid Thiophene-2-boronic_acid->Product Pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Product

Figure 1: General workflow for the Suzuki-Miyaura synthesis of 2-(2-Thienyl)pyrazine.

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling)

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-halopyrazine (1.0 eq.), thiophene-2-boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base, for example, potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(2-thienyl)pyrazine.

Stille Cross-Coupling

The Stille reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. The Stille reaction is known for its tolerance of a wide variety of functional groups.[1] Similar to the Suzuki coupling, two synthetic routes are apparent:

  • Route A: Coupling of a halopyrazine with 2-(tributylstannyl)thiophene.

  • Route B: Coupling of a halothiophene with 2-(tributylstannyl)pyrazine.

The choice of route will depend on the availability and ease of synthesis of the respective stannane reagent.

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents 2-Halopyrazine 2-Halopyrazine (X = Br, I) Product 2-(2-Thienyl)pyrazine 2-Halopyrazine->Product 2-Stannylthiophene 2-(Tributylstannyl)thiophene 2-Stannylthiophene->Product Pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Pd_catalyst->Product Ligand Ligand (optional) (e.g., PPh₃, AsPh₃) Ligand->Product Solvent Solvent (e.g., Toluene, DMF) Solvent->Product

Figure 2: General workflow for the Stille cross-coupling synthesis of 2-(2-Thienyl)pyrazine.

Experimental Protocol (General Procedure for Stille Coupling)

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-halopyrazine (1.0 eq.) and the 2-(tributylstannyl)thiophene (1.0-1.2 eq.) in a suitable anhydrous, degassed solvent such as toluene or DMF.

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.01-0.05 eq.). In some cases, a ligand like triphenylarsine (AsPh₃) or a copper(I) iodide (CuI) co-catalyst may be beneficial.

  • Reaction: Heat the reaction mixture (typically 80-120 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture may be treated with a solution of potassium fluoride to precipitate the tin byproducts, which can then be removed by filtration. The filtrate is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The hybridization of pyrazine and thiophene moieties creates a scaffold with a rich potential for biological activity and utility in materials science.

Medicinal Chemistry and Drug Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this core structure. They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neurological effects.[2] The pyrazine ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and other key interactions with biological targets.[3]

Thiophene rings are also considered "privileged" structures in drug discovery due to their ability to mimic phenyl rings while having different electronic properties and metabolic profiles.

The combination in 2-(2-thienyl)pyrazine could lead to novel compounds with unique structure-activity relationships. This scaffold could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

  • Oncology: As a core for kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: As a starting point for novel antibacterial or antiviral compounds.

  • Central Nervous System (CNS) Disorders: The lipophilicity and potential for specific receptor interactions could be explored for CNS-active agents.

Drug_Discovery_Pathway Core_Scaffold 2-(2-Thienyl)pyrazine Core Scaffold Functionalization Chemical Functionalization (e.g., Halogenation, Nitration, Acylation) Core_Scaffold->Functionalization Library_Synthesis Combinatorial Library Synthesis Functionalization->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Candidate_Drug Preclinical Candidate Drug Optimization->Candidate_Drug

Figure 3: Logical workflow for the utilization of 2-(2-Thienyl)pyrazine in a drug discovery program.

Materials Science

The electron-deficient nature of the pyrazine ring coupled with the electron-rich thiophene makes 2-(2-thienyl)pyrazine and its derivatives interesting candidates for organic electronic materials. Thiophene-based conjugated polymers are extensively studied for applications in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Photovoltaics (OPVs)

  • Organic Field-Effect Transistors (OFETs)

The incorporation of the pyrazine unit can modulate the electronic properties of these materials, such as the HOMO/LUMO energy levels and the band gap, which are critical for device performance. Further polymerization or functionalization of the 2-(2-thienyl)pyrazine core could lead to novel semiconducting polymers with tailored optoelectronic properties.

Conclusion and Future Outlook

2-(2-Thienyl)pyrazine is a structurally intriguing heterocyclic compound that sits at the intersection of well-established pyrazine and thiophene chemistry. While detailed characterization of this specific molecule is not widely available, its synthesis is highly feasible through robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Stille reactions. The proven importance of both pyrazine and thiophene scaffolds in drug discovery and materials science strongly suggests that 2-(2-thienyl)pyrazine is a valuable building block for future research. This guide provides a foundational understanding and practical framework for scientists to synthesize, characterize, and explore the potential of this promising molecule in their respective fields. Further research into its specific properties and biological activities is warranted and could unveil novel applications.

References

  • Ivanov, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440. Available at: [Link]

  • Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available at: [Link]

  • Ivanov, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440. Available at: [Link]

  • Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7311. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7311. Available at: [Link]

  • Stille reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014). Tetrahedron Letters, 55(30), 4144-4147. Available at: [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Maleczka, R. E., Jr., & Terrell, L. R. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(17), 5752-5757. Available at: [Link]

  • Chen, X., & Li, F. (2012). 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][4][5]phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2943. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2011). Wiley-VCH. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics, 2(4), 415-423. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). Molecules, 19(10), 15686-15749. Available at: [Link]

  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (2007). The Journal of Organic Chemistry, 72(19), 7423-7426. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Heravi, M. M., Feiz, A., & Bazgir, A. (2019). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Current Organic Chemistry, 23(24), 2635-2663. Available at: [Link]

  • Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. Available at: [Link]

  • Reva, I. D., & Fausto, R. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 136-148. Available at: [Link]

  • Pyrazine. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

Sources

Part 1: The 2-(Thiophen-2-yl)pyrazine Core and Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry and Application of 2-(Thiophen-2-yl)pyrazine and Its Derivatives

This guide serves as a technical resource for researchers, medicinal chemists, and materials scientists interested in the this compound scaffold. This privileged heterocyclic system, merging the electron-deficient nature of pyrazine with the electron-rich thiophene ring, is a cornerstone for developing novel therapeutic agents and functional materials. We will delve into the identification of these compounds via CAS numbers, explore robust synthetic methodologies with an emphasis on the underlying chemical principles, detail characterization techniques, and survey their applications.

The foundational structure, this compound, represents a significant synthon in organic chemistry. While a specific CAS number for the unsubstituted parent compound is not prominently listed in major chemical databases, its functionalized derivatives are well-documented and commercially available. These derivatives serve as the primary entry points for research and development. Below is a curated list of key derivatives, which are instrumental as either final compounds or critical intermediates.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-6-(thiophen-2-yl)pyrazine1484099-08-2C₈H₅ClN₂S196.66
3-(Thiophen-2-yl)pyrazine-2-carbonitrile124629-55-6C₉H₅N₃S187.22
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideNot AvailableC₉H₆BrN₃OS284.13
3,5-dimethyl-2-(thiophen-2-ylmethyl)pyrazineNot Available (PubChem CID: 529876)C₁₁H₁₂N₂S204.29

Data sourced from ChemScene, BLDpharm, and PubChem.[1][2]

Part 2: Synthetic Strategies for Thiophenyl-Pyrazine Scaffolds

The construction of the thiophenyl-pyrazine core and its analogs relies on modern synthetic methodologies. The choice of reaction is dictated by the need for efficiency, regioselectivity, and functional group tolerance, which are paramount in multistep syntheses for drug discovery.

Pillar 1: Expertise & Experience - The Rationale of Modern Catalysis

The creation of a carbon-carbon bond between two heterocyclic systems, such as thiophene and pyrazine, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid and ester building blocks.[3]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the cornerstone of the reaction. It facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forges the new C-C bond. The choice of a phosphine ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base, typically potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), is essential for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is often used. The organic solvent solubilizes the heterocyclic substrates and catalyst, while water is necessary to dissolve the inorganic base.[3][4]

Pillar 2: Trustworthiness - A Self-Validating Protocol

The following protocols describe a reliable, two-step synthesis of a diverse library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, adapted from the peer-reviewed methodology by Ali et al.[4] This approach is self-validating as its success has been demonstrated across a range of derivatives, with comprehensive characterization confirming the products.

Step 1: Synthesis of Intermediate 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3)

This step involves the formation of an amide bond, a critical linkage in many pharmaceutical compounds.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), pyrazin-2-amine (1.0 eq.), and dry pyridine (as solvent).

  • Activation: Cool the mixture in an ice bath and slowly add titanium tetrachloride (TiCl₄, 3.0 eq.). TiCl₄ acts as a powerful Lewis acid, activating the carboxylic acid for nucleophilic attack by the amine.

  • Reaction: Seal the flask and stir the reaction mixture at 85 °C for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, remove the pyridine by co-evaporation with toluene. Add a 1N HCl aqueous solution and extract the product into dichloromethane (DCM). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure intermediate (3).[4]

Step 2: Suzuki Cross-Coupling to Synthesize 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a-n)

  • Catalyst and Reagent Setup: To an oven-dried Schlenk flask, add the intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Tetrakis(triphenylphosphine)palladium(0) (7 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes. Subsequently, add potassium phosphate (2.0 eq.) dissolved in water.

  • Reaction: Heat the mixture to reflux and stir for over 20 hours, monitoring by TLC.

  • Isolation and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[4]

Pillar 3: Visualization of the Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Suzuki Coupling A Pyrazin-2-amine C Intermediate (3) 5-Bromo-N-(pyrazin-2-yl) thiophene-2-carboxamide A->C TiCl4, Pyridine 85 °C, 2h B 5-Bromothiophene- 2-carboxylic acid B->C TiCl4, Pyridine 85 °C, 2h C2 Intermediate (3) D Arylboronic Acid E Final Product (4a-n) 5-Aryl-N-(pyrazin-2-yl) thiophene-2-carboxamides D->E Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O Reflux, 20h C2->E Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O Reflux, 20h G cluster_0 Core Scaffold & Intermediates cluster_1 Applications A This compound Core Structure B Halogenated Derivatives (e.g., Chloro, Bromo) A->B Functionalization C Carboxamide Derivatives A->C Functionalization D Medicinal Chemistry B->D Building Block For C->D Building Block For E Materials Science C->E Building Block For F Kinase Inhibitors (Anticancer) D->F G Anti-inflammatory Agents D->G H Nonlinear Optical (NLO) Materials E->H I Organic Semiconductors (OLEDs, Photovoltaics) E->I

Relationship between the core scaffold and its applications.

Conclusion

The this compound framework represents a versatile and valuable scaffold for both drug discovery and materials science. While the parent compound itself is not as commonly referenced as its derivatives, robust and scalable synthetic routes, particularly those employing Suzuki-Miyaura cross-coupling, provide reliable access to a vast chemical space of functionalized analogs. The detailed protocols and characterization data provided herein offer a solid foundation for researchers to build upon, enabling the exploration and development of novel compounds with tailored biological and physical properties.

References

  • Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Zheng, C.-G., et al. 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f]p[1][5]henanthroline. PMC. [Link]

  • Compound 529876: Pyrazine, 2-(2-thienylmethyl)-3,5-dimethyl. Data.gov. [Link]

  • Barrio, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Sihotang, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Di Carlo, G., et al. (2023). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. MDPI. [Link]

  • Anderson, J. C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Aiello, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Çetin, F., & Kütük, H. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]

  • 2-chloro-6-(thiophen-2-yl)pyrazine. PubChemLite. [Link]

  • 2-(Benzo(b)thiophen-2-yl)pyridine. PubChem. [Link]

  • A kind of thienopyrazine derivatives and preparation method thereof.
  • Pyrazines. Science of Synthesis. [Link]

  • Zhang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. [Link]

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Methodological & Application

Palladium-catalyzed cross-coupling conditions for thienylpyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling Architectures for Thienylpyrazines

Executive Summary & Strategic Importance

Thienylpyrazines represent a privileged scaffold in both medicinal chemistry (e.g., kinase inhibitors) and organic electronics (e.g., OLEDs, organic photovoltaics). The fusion of the electron-deficient pyrazine core with the electron-rich thiophene moiety creates a "push-pull" electronic system essential for charge transfer applications.

However, synthesizing these systems via Palladium-catalyzed cross-coupling presents a unique "Dual-Heteroatom Challenge" :

  • Pyrazine Deactivation: The electron-deficient nature of the pyrazine ring makes the C-X bond activated for oxidative addition, but the nitrogen atoms can competitively coordinate to the Pd center, arresting the catalytic cycle.

  • Thiophene Poisoning: The sulfur atom in thiophene is a soft Lewis base that can irreversibly bind to soft Pd(II) intermediates, leading to catalyst poisoning.

This guide moves beyond generic "textbook" conditions, providing three field-validated protocols designed to bypass these specific mechanistic traps.

Mechanistic Intelligence: The Heteroaryl Trap

Standard protocols often fail because they ignore the resting state of the catalyst. In thienylpyrazine synthesis, the rate-limiting step is often Transmetallation or Reductive Elimination , not Oxidative Addition.

Diagram 1: The Heteroaryl Catalytic Cycle & Inhibition Pathways

This diagram highlights where the reaction stalls (Resting States) and how specific ligands (L) overcome this.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pyrazine-Pd-X) Pd0->OxAdd + Chloropyrazine N_Coord OFF-CYCLE: Pd-N Coordination (Pyrazine Inhibition) OxAdd->N_Coord Low Steric Ligand TransMet Transmetallation (Thienyl-Pd-Pyrazine) OxAdd->TransMet + Thienyl-M (B, Sn, Zn) N_Coord->OxAdd Heat/Bulky Ligand S_Poison OFF-CYCLE: Pd-S Poisoning (Thiophene Inhibition) TransMet->S_Poison No Additive RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast Step RedElim->Pd0 Regeneration

Caption: Figure 1. The catalytic cycle highlighting critical "Off-Cycle" inhibition pathways caused by N-coordination and S-poisoning, which must be mitigated by ligand selection.

Protocol 1: The Suzuki-Miyaura "Rapid-Fire" System

Best For: Scale-up, Green Chemistry, General Library Synthesis. The Logic: Thienylboronic acids are notoriously prone to protodeboronation (loss of the boron group) in aqueous base. This protocol uses SPhos , a bulky biaryl phosphine ligand that facilitates rapid transmetallation and creates a protective steric shell around the Pd center, preventing N/S coordination.

Materials:
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Coupling Partner: 2-Thienylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (Precatalyst) (2.0 mol%)

    • Why? Generates active Pd(0) and SPhos ligand in a 1:1 ratio immediately upon heating.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)[1][2]

    • Why? High basicity but lower solubility in organic solvents allows for a "slow release" effect, minimizing protodeboronation compared to carbonates.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

Step-by-Step Methodology:
  • Charge: In a reaction vial equipped with a magnetic stir bar, add 2-Chloropyrazine (1.0 mmol, 114 mg), 2-Thienylboronic acid (1.5 mmol, 192 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, 14.4 mg).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvation: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Place in a pre-heated block at 80°C for 2–4 hours.

    • Note: Monitor by LCMS. If protodeboronation is observed (thiophene formation), lower temp to 60°C and increase catalyst loading to 4 mol%.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.[1][2][3] Dry over Na₂SO₄ and concentrate.

Protocol 2: The Stille "Difficult Substrate" System

Best For: Sterically hindered pyrazines (e.g., 3,5-disubstituted) or highly electron-poor systems where boronic acids fail. The Logic: Stannanes are neutral and do not require base, avoiding side reactions. However, the transmetallation is slow. We use the "Copper Effect" (CuI) to scavenge free ligands and accelerate the transfer of the thienyl group.

Materials:
  • Substrate: 2-Bromopyrazine (1.0 equiv)

  • Coupling Partner: 2-(Tributylstannyl)thiophene (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[4]

  • Additive: Copper(I) Iodide (CuI) (10 mol%)

    • Why? Cu(I) transmetallates with the stannane first, forming a more reactive organocopper species that transfers to Pd.

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:
  • Charge: Add 2-Bromopyrazine (1.0 mmol), Pd(PPh₃)₄ (58 mg), and CuI (19 mg) to a dry Schlenk tube.

  • Inertion: Cycle Argon/Vacuum 3 times.

  • Reagent Addition: Add anhydrous Toluene (5 mL) and 2-(Tributylstannyl)thiophene (1.1 mmol) via syringe.

  • Reaction: Heat to 100°C for 12 hours.

    • Visual Cue: The reaction often turns dark brown/black as Pd(0) precipitates; this is normal near completion.

  • Fluoride Workup (Critical): Cool to RT. Add 5 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 mins.

    • Why? This precipitates the toxic tributyltin species as insoluble Bu₃SnF, allowing for easy filtration.

  • Purification: Filter the resulting solid. Extract filtrate with ether.

Protocol 3: Direct C-H Arylation (Atom Economy)

Best For: Late-stage functionalization, avoiding organometallic precursors. The Logic: Uses the acidity of the C-H bond adjacent to the sulfur in thiophene. Requires a "CMD" (Concerted Metallation-Deprotonation) mechanism.

Materials:
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Coupling Partner: Thiophene (excess, 3.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃·HBF₄ (10 mol%) or XPhos

  • Acid/Base: Pivalic Acid (30 mol%) / K₂CO₃ (2.0 equiv)

    • Why? Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

Step-by-Step Methodology:
  • Charge: Combine Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic Acid in a vial.

  • Solvation: Add DMA (Dimethylacetamide) and 2-Chloropyrazine.

  • Reagent: Add Thiophene (liquid) last.

  • Reaction: Heat to 120°C for 16 hours.

    • Note: High temperature is required for C-H activation.

Optimization Matrix & Troubleshooting

Use this decision tree to select the correct protocol based on your specific thienylpyrazine target.

Diagram 2: Experimental Decision Matrix

DecisionMatrix Start Start: Select Substrate Q1 Is the Pyrazine Sterically Hindered? Start->Q1 Suzuki Protocol 1: Suzuki (SPhos Pd G2) Q1->Suzuki No (Standard) Stille Protocol 2: Stille (Pd(PPh3)4 + CuI) Q1->Stille Yes (Or Base Sensitive) Q2 Is the Thiophene Functionalized? Suzuki->Q2 If Yield < 50% Direct Protocol 3: Direct Arylation (Pd(OAc)2 + PivOH) Q2->Stille Yes (e- withdrawing) Q2->Direct No (Unsubstituted)

Caption: Figure 2. Decision matrix for selecting the optimal cross-coupling protocol based on substrate sterics and electronics.

Data Summary Table
ParameterSuzuki (Protocol 1)Stille (Protocol 2)Direct Arylation (Protocol 3)
Catalyst System SPhos Pd G2Pd(PPh₃)₄ + CuIPd(OAc)₂ + PCy₃
Reaction Time 2–4 Hours12–16 Hours16–24 Hours
Temp 80°C100°C120°C
Atom Economy Moderate (Boronic waste)Low (Tin waste)High (No pre-functionalization)
Key Risk ProtodeboronationToxicity / PurificationRegioselectivity

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Title: Suzuki–Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.[5]

    • Source: ResearchGate[5][6][7]

    • URL:[Link]

  • Stille Coupling Optimization

    • Title: The Stille Reaction - Mechanistic nuances and the Copper Effect.[8]

    • Source: Myers Group, Harvard University
    • URL:[Link]

  • Direct C-H Arylation

    • Title: Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents.
    • Source: Organic Chemistry Frontiers (via OUCI)
    • URL:[Link]

  • General Cross-Coupling Guide

    • Title: Palladium-Catalyzed Cross Coupling Reactions - Nobel Prize Context.
    • Source: NobelPrize.org
    • URL:[Link]

Sources

Application Note & Protocols: Stille Coupling for Pyrazine-Thiophene Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrazine-Thiophene Scaffold

The fusion of pyrazine and thiophene rings creates a heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. This structural motif is a cornerstone in the design of novel kinase inhibitors, anticancer agents, and organic electronic materials.[1][2][3] The electron-deficient nature of the pyrazine ring paired with the electron-rich thiophene core imparts unique electronic and biological properties.

Among the array of cross-coupling reactions available to synthetic chemists, the palladium-catalyzed Stille coupling stands out as a particularly robust and versatile method for forging the critical C-C bond between these two heterocycles.[4] Its prominence stems from several key advantages: the organotin (stannane) reagents are generally stable to air and moisture, and the reaction conditions tolerate a vast range of functional groups, minimizing the need for cumbersome protection-deprotection strategies.[5][6][7] This application note provides an in-depth guide to the mechanism, optimization, and practical execution of the Stille coupling for pyrazine-thiophene bond formation, grounded in field-proven insights.

The Catalytic Heart of the Reaction: Mechanism of the Stille Coupling

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three fundamental steps, orchestrated by a palladium(0) catalyst.[8][9]

  • Oxidative Addition: The cycle initiates when the active 14-electron Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., a halopyrazine). This forms a 16-electron square planar Pd(II) intermediate.[5][6][7] Although the initial product is a cis-complex, it often rapidly isomerizes to the more stable trans-isomer.[7][10]

  • Transmetalation: This is frequently the rate-determining step of the cycle. The organostannane (e.g., a thienylstannane) exchanges its organic group with the halide on the palladium center.[5][7][11] The exact mechanism can vary, but it often involves an associative pathway where the stannane coordinates to the palladium complex before the group transfer occurs.[7]

  • Reductive Elimination: In the final step, the two organic partners—the pyrazine and thiophene moieties—are coupled together and expelled from the palladium coordination sphere, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Visualization of the Catalytic Cycle

Stille_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate trans-R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled trans-R¹-Pd(II)L₂-R² transmetalation->pd_coupled byproduct_out X-SnR₃ transmetalation->byproduct_out reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product_out Pyrazine-Thiophene (R¹-R²) reductive_elimination->product_out reagents_in Pyrazine-X (R¹-X) reagents_in->oxidative_addition stannane_in Thiophene-SnR₃ (R²-SnR₃) stannane_in->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Stille coupling hinges on the judicious selection of several key components. For challenging substrates like electron-deficient pyrazines, careful optimization is not just beneficial—it is essential.

  • Palladium Catalyst & Ligands:

    • Catalyst Source: While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common, Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂ are also widely used.[6][8] Pd(II) sources are reduced in situ to the active Pd(0) species. Catalyst loading typically ranges from 1-5 mol%, though modern systems can operate at much lower levels.[12]

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Standard phosphine ligands like triphenylphosphine (PPh₃) are effective, but electron-rich and bulky ligands can accelerate the reaction, particularly the oxidative addition step.[11] For pyrazines, where the ring nitrogens can coordinate to and inhibit the palladium catalyst, the choice of ligand is critical to maintain catalytic activity.[13]

  • Coupling Partners:

    • Electrophile Reactivity: The reactivity of the leaving group on the pyrazine or thiophene ring follows the expected trend for cross-coupling: I > Br > OTf >> Cl.[6][13] Chloropyrazines are notoriously less reactive and often require more active catalyst systems or harsher conditions to achieve good yields.[13]

    • Organostannane Transfer Group: The rate of group transfer from tin is highly dependent on the nature of the organic moiety: Alkynyl > Alkenyl > Aryl > Allyl > Benzyl >> Alkyl.[7] This predictable reactivity allows for selective couplings. Tributylstannyl reagents are most common due to a good balance of reactivity and handling, though the corresponding trimethylstannyl compounds are more reactive but also significantly more toxic.[7]

  • Additives for Enhanced Performance:

    • Copper(I) Co-catalysis: For sluggish reactions, the addition of a copper(I) salt, such as CuI or copper(I) thiophene-2-carboxylate (CuTC), can dramatically increase the rate.[4][11] This effect is attributed to the copper salt acting as a scavenger for dissociated phosphine ligands that can inhibit the catalyst, and potentially facilitating the transmetalation step.[11][14] This strategy has proven indispensable for difficult couplings involving heterocyclic systems.[14]

Table 1: Parameter Effects on a Model Pyrazine-Thiophene Coupling
Catalyst (mol%)LigandAdditiveSolventTemp (°C)Representative YieldCausality & Insights
Pd(PPh₃)₄ (3%)(Internal)NoneToluene110GoodStandard, reliable conditions for reactive substrates (iodides, bromides).
Pd₂(dba)₃ (2%)AsPh₃NoneTHF80Moderate-GoodTriphenylarsine can sometimes offer better performance than PPh₃.[4]
Pd(OAc)₂ (2%)PPh₃NoneDMF100ModeratePd(II) precatalyst requires in-situ reduction. DMF is a polar aprotic solvent that can aid solubility and rate.
PdCl₂(PPh₃)₂ (3%)(Internal)CuI (10%)THF/NMP120ExcellentThe CuI co-catalyst is crucial for activating less reactive partners or overcoming catalyst inhibition, leading to higher yields.[4][14]
Pd(PPh₃)₄ (5%)(Internal)NoneToluene80Low-ModerateInsufficient thermal energy for less reactive substrates (e.g., chlorides) to undergo oxidative addition efficiently.

Detailed Experimental Protocols

Safety First: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Palladium catalysts can be pyrophoric.[3] All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of 2-(Thiophen-2-yl)pyrazine

Reaction: 2-Chloropyrazine + 2-(Tributylstannyl)thiophene → this compound

Materials & Reagents:

  • 2-Chloropyrazine (1.0 mmol, 1.0 eq)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous, degassed toluene (10 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-chloropyrazine, followed by anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture until the solids dissolve.

  • Stannane Addition: Add 2-(tributylstannyl)thiophene via syringe.

  • Execution: Heat the reaction mixture to 110 °C with vigorous stirring. The causality here is that sufficient thermal energy is required to drive the oxidative addition of the less reactive chloropyrazine.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Tin Removal (Crucial Step): Wash the organic layer with a saturated aqueous solution of KF (2 x 20 mL) and stir vigorously for 30-60 minutes each time. This step is critical as fluoride ions react with the tributyltin byproducts to form insoluble, easily filterable solids or water-soluble species.[8]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography to yield the pure this compound.

Protocol 2: Synthesis of 2-Bromo-5-(pyrazin-2-yl)thiophene

Reaction: 2-(Tributylstannyl)pyrazine + 2,5-Dibromothiophene → 2-Bromo-5-(pyrazin-2-yl)thiophene

Materials & Reagents:

  • 2-(Tributylstannyl)pyrazine (1.0 mmol, 1.0 eq)

  • 2,5-Dibromothiophene (1.5 mmol, 1.5 eq)

  • Dichloro-bis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) (8 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,5-dibromothiophene, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition: Add anhydrous, degassed NMP (8 mL) followed by 2-(tributylstannyl)pyrazine via syringe. The use of a slight excess of the dihalide ensures the stannane is fully consumed.

  • Catalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The CuI co-catalyst is added to accelerate the transmetalation, which can be slow with electron-deficient pyrazine stannanes.[4][14]

  • Execution: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS (typically 6-12 hours).

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1, including the crucial KF wash to remove tin byproducts.[8]

Experimental Workflow & Troubleshooting

General Experimental Workflow

Caption: A typical workflow for Stille coupling synthesis and purification.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidation).2. Low reactivity of halide (esp. chlorides).3. Catalyst inhibition by pyrazine nitrogen.1. Ensure rigorous inert atmosphere technique.2. Switch to a more reactive halide (Br or I) if possible. For chlorides, use a more active catalyst system (e.g., with bulky, electron-rich ligands) and higher temperatures.[13]3. Add a Cu(I) co-catalyst (CuI, CuTC) to facilitate transmetalation.[14]
Stannane Homocoupling The organostannane reagent couples with itself.This can sometimes be suppressed by altering the order of reagent addition. Try mixing the halo-pyrazine and the palladium catalyst before introducing the stannane.[4]
Product Contaminated with Tin Tributyltin or trimethyltin byproducts are notoriously difficult to remove by chromatography alone due to their greasy nature.Do not skip the aqueous KF wash during workup; it is the most effective method for removing tin residues.[8] Alternatively, filter the crude product through a silica plug treated with triethylamine.[8]
Decomposition of Starting Material Reaction temperature is too high for sensitive functional groups.Screen lower boiling point solvents (e.g., THF, Dioxane) and more active catalyst systems that operate at lower temperatures.

Conclusion

The Stille coupling is a powerful and highly reliable method for the synthesis of pyrazine-thiophene derivatives. Its broad functional group tolerance and the stability of its organometallic reagents make it a preferred tool in both academic and industrial settings.[4][15] By understanding the underlying mechanism and the role of each reaction parameter, researchers can effectively troubleshoot and optimize conditions to access these valuable heterocyclic scaffolds for a new generation of pharmaceuticals and advanced materials.

References

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493–3513. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in catalytic cross-coupling reactions: a personal account. Nature, 509(7500), 299–309. [Link]

  • Chemical Communications. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]

  • PubMed. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Weires, A. G., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics, 11(5), 188. [Link]

  • Alonso Doval, D., et al. (2016). Design and Synthesis of Mixed Oligomers with Thiophenes, Dithienothiophene S,S-Dioxides, Thieno[6][15]pyrazines and 2,1,3-Benzothiadiazoles: Flipper Screening for Mechanosensitive Systems. Angewandte Chemie International Edition, 55(4), 1436-1440. [Link]

  • Myers, A. G. (2011). The Stille Reaction. Chem 115 Lecture Notes. [Link]

  • Request PDF. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • Al-Warhi, T., et al. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers. [Link]

  • Le-He, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1902–1926. [Link]

  • Journal of the American Chemical Society. (1999). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

  • Hameed, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 386. [Link]

  • Roman, G. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Revue Roumaine de Chimie, 60(1), 63-71. [Link]

Sources

Application Note: Flavor and Fragrance Applications of Thienylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Thienylpyrazine Advantage: Thienylpyrazines represent a specialized class of high-impact aroma chemicals where a pyrazine ring is coupled with a thiophene moiety. Unlike standard alkylpyrazines (nutty/roasted), the introduction of the sulfur-containing thiophene ring shifts the sensory profile toward savory, meaty, and deep-roasted nuances .

This guide provides an autonomous, technical framework for the utilization of 2-(2-thienyl)pyrazine (FEMA 3323) and its derivatives. These molecules are potent "character impact compounds" essential for authentic meat, coffee, and toasted grain profiles.

Key Application Scope:

  • Flavor: Maillard-type modulation (Beef, Pork, Chicken), Coffee, Cocoa, Popcorn, Sesame.

  • Fragrance: Gourmand accords, roasted nut bases, exotic woody/earthy top notes.

Part 2: Material Science & Chemistry

Structural & Sensory Logic (SAR)

The potency of thienylpyrazines stems from the synergistic electron distribution between the nitrogen-rich pyrazine ring and the sulfur-rich thiophene ring.

  • Pyrazine Ring: Provides the "roasted/nutty" scaffold.

  • Thiophene Ring: Introduces "sulfurous/meaty" depth, lowering the odor detection threshold (ODT) significantly compared to simple alkylpyrazines.

Table 1: Comparative Sensory Profile

CompoundFEMA No.[1][2]Odor Threshold (Water)Primary DescriptorsSecondary Nuances
2-(2-Thienyl)pyrazine 3323~1-5 ppb*Roasted, Meaty, PopcornEarthy, Green, Nutty
2-Methyl-3-(2-thienyl)pyrazine N/A< 1 ppbGrilled Beef, Onion-likeBurnt, Metallic (at high conc.)
2,3,5-Trimethylpyrazine 3244400 ppbEarthy, Potato, CocoaMusty

*Note: Thresholds are matrix-dependent. Thienyl derivatives generally exhibit 10-100x higher potency than their alkyl counterparts.

Physical Properties & Stability[3]
  • Appearance: Generally yellow to orange crystalline solids or liquids.

  • Solubility: Lipophilic. Soluble in Ethanol, Propylene Glycol (PG), Triacetin, and Vegetable Oils. Poorly soluble in water.

  • Stability:

    • Thermal: Highly stable (survives baking/retort temperatures >120°C).

    • pH: Stable in neutral to slightly acidic media (pH 4-7).

    • Oxidation: The thiophene ring is susceptible to oxidation over long periods; store under nitrogen or argon.

Part 3: Experimental Protocols

Protocol A: Preparation of Standard Stock Solutions

Rationale: Due to the extreme potency (ppb detection levels), pure thienylpyrazines should never be smelled directly or dosed gravimetrically into final applications. A serial dilution protocol is mandatory to prevent sensory fatigue and inaccurate dosing.

Materials:

  • 2-(2-Thienyl)pyrazine (Pure, >98%)

  • Solvent: Food-grade Ethanol (95%) or Propylene Glycol (PG).

  • Glassware: Amber borosilicate vials (to prevent light degradation).

Workflow:

  • Primary Stock (1%): Weigh 0.10 g of 2-(2-thienyl)pyrazine into a 10 mL volumetric flask. Fill to volume with Ethanol. Sonicate for 5 mins to ensure complete dissolution.

  • Working Stock (0.1%): Pipette 1 mL of Primary Stock into a fresh 10 mL flask. Fill to volume with Ethanol.

  • Sensory Stock (0.01% - Optional): For delicate applications (e.g., dairy), dilute further to 100 ppm.

Storage: Store Primary Stock at 4°C. Shelf life: 6 months.

Protocol B: Application Dosing (Flavor Modulation)

Objective: To enhance a "Roast Beef" vegan analog flavor using 2-(2-thienyl)pyrazine.

Base Matrix: Hydrolyzed Vegetable Protein (HVP) broth (0.5% salt).

Step-by-Step:

  • Control: 100 mL HVP broth (No modulation).

  • Test A (Low): Add 5 µL of 0.1% Working Stock to 100 mL broth.

    • Final Concentration: 0.05 ppm (50 ppb).

    • Expected Effect: Increased "brown" note, slight nuttiness.

  • Test B (Medium): Add 20 µL of 0.1% Working Stock to 100 mL broth.

    • Final Concentration: 0.2 ppm (200 ppb).

    • Expected Effect: Distinct roasted meat, grilled fat character.

  • Test C (High - Caution): Add 100 µL of 0.1% Working Stock .

    • Final Concentration: 1.0 ppm.

    • Risk: Likely to exhibit "burnt popcorn" or "phenolic" off-notes.

Evaluation Method: Triangle Test (ISO 4120) followed by Descriptive Analysis (QDA) focusing on attributes: Roasted, Meaty, Burnt, Earthy.

Protocol C: Analytical Quantification (GC-MS)

Rationale: Because these compounds exist at trace levels, standard Scan mode is often insufficient. Selected Ion Monitoring (SIM) is required.

Instrument: GC-MS (e.g., Agilent 7890/5977). Column: DB-WAX or ZB-WAX (Polar column preferred to separate pyrazines from lipid matrix).

Parameters:

  • Inlet: 240°C, Splitless.

  • Oven: 50°C (hold 2 min)

    
     5°C/min 
    
    
    
    230°C.
  • SIM Ions (Target):

    • 2-(2-Thienyl)pyrazine: Target m/z 162 (Molecular Ion), Qualifiers 108, 135 .

  • Internal Standard: 2-Methyl-3-methoxypyrazine (if not naturally present) or d3-labeled analogs.

Part 4: Visualization & Logic Mapping

Diagram 1: Synthesis & Formation Logic

This diagram illustrates the chemical causality: from Maillard precursors to the final thienylpyrazine structure.

MaillardPathways Precursors Precursors (Cysteine + Reducing Sugars) Intermediates Intermediates (Mercapto-carbonyls + Amines) Precursors->Intermediates Heat/Maillard Condensation Condensation (Dicarbonyls + Diamines) Intermediates->Condensation Cyclization Thienylpyrazine 2-(2-Thienyl)pyrazine (FEMA 3323) Condensation->Thienylpyrazine - H2O / Oxidation Sensory Sensory Output (Roasted/Meaty/Popcorn) Thienylpyrazine->Sensory Olfactory Receptor Activation

Caption: Figure 1. Formation pathway of thienylpyrazines via Maillard reaction precursors or chemical condensation.

Diagram 2: Sensory Evaluation Workflow

A self-validating loop for determining the optimal dosage in product development.

SensoryWorkflow Start Start: Pure Material Dilution Step 1: Serial Dilution (1% -> 0.1% in EtOH) Start->Dilution Dosing Step 2: Matrix Application (0.05 - 0.5 ppm) Dilution->Dosing Eval Step 3: Sensory Panel (Triangle Test) Dosing->Eval Decision Profile Acceptable? Eval->Decision Launch Final Formulation Decision->Launch Yes Adjust Adjust Concentration (+/- 20%) Decision->Adjust No (Off-notes/Weak) Adjust->Dosing

Caption: Figure 2. Iterative sensory workflow for optimizing high-impact aroma chemicals in food matrices.

Part 5: References & Regulatory Grounding

Regulatory Status:

  • FEMA GRAS: 2-(2-Thienyl)pyrazine is listed as FEMA 3323.

  • EU Flavis: No. 14.026.

  • Safety: Approved for use in food at ppm levels.[2] Non-genotoxic under conditions of intended use.

References:

  • FEMA Expert Panel. (2002).[3] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients.[2][3][4] Food and Chemical Toxicology.[3][4]

  • Leffingwell & Associates. (2023). Odor Detection Thresholds in Water & Air. (Data on Pyrazine thresholds).

  • Mortzfeld, F. B., et al. (2020).[5][6] Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.[6][7] Biotechnology Journal.[8][5]

  • Adams, T. B., et al. (2002).[2][3][4] The FEMA GRAS assessment of pyrazine derivatives.[2][3][4] Food and Chemical Toxicology, 40(4), 429-451. (Foundational safety assessment).

Disclaimer: This application note is for research and development purposes. Always consult current local regulations (FDA, EFSA, JECFA) before commercializing food products containing high-potency aroma chemicals.

Sources

The Strategic Role of 2-(Thiophen-2-yl)pyrazine as a Key Intermediate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1] Protein kinases, as central regulators of cellular signaling pathways, represent a validated and target-rich environment for therapeutic intervention.[2] The design of small molecule inhibitors often leverages "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to specific protein families. The pyrazine ring is one such scaffold, prized for its role as a hydrogen bond acceptor and its presence in numerous FDA-approved drugs.[3] Similarly, the thiophene ring is a versatile bioisostere for phenyl groups, offering modulated metabolic stability and unique electronic properties that can enhance binding affinity.[4]

The strategic combination of these two moieties into the hybrid structure, 2-(Thiophen-2-yl)pyrazine , creates a valuable and versatile intermediate for the synthesis of a new generation of kinase inhibitors. This application note provides a comprehensive guide for researchers, detailing the synthesis, purification, and characterization of this key building block. Furthermore, it presents a detailed protocol for the application of this compound in the synthesis of a thieno[3,2-b]pyridine-based Src kinase inhibitor, a class of compounds with significant therapeutic potential.[5]

Part 1: Synthesis and Characterization of this compound

The most efficient and widely applicable methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. Both Stille and Suzuki-Miyaura couplings offer reliable routes, each with distinct advantages and considerations. The Suzuki coupling is generally preferred due to the lower toxicity of boronic acid reagents compared to organostannanes.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of 2-chloropyrazine with thiophene-2-boronic acid. The selection of a suitable palladium catalyst and ligand is crucial for achieving high yields, with phosphine-based ligands often demonstrating superior performance in the coupling of heteroaryl chlorides.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-chloropyrazine 2-Chloropyrazine product This compound 2-chloropyrazine->product + thiophene-2-boronic_acid Thiophene-2-boronic acid thiophene-2-boronic_acid->product Pd_catalyst Pd₂(dba)₃ Ligand XPhos Base K₂CO₃ Solvent Toluene/H₂O

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials and Equipment:

  • 2-Chloropyrazine

  • Thiophene-2-boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of K₂CO₃ (3.0 eq). The solvent ratio of toluene to water should be approximately 4:1.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrazine) is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analysis Expected Results
Appearance White to off-white solid
Melting Point 61-65 °C (for the analogous 2-(2-thienyl)pyridine)[6]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.8 (s, 1H), ~8.5 (d, 1H), ~8.4 (d, 1H), ~7.8 (d, 1H), ~7.4 (d, 1H), ~7.1 (t, 1H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~151, ~145, ~143, ~142, ~141, ~129, ~128, ~127.
Mass Spectrometry (ESI) [M+H]⁺ calculated for C₈H₆N₂S: 163.03; found: 163.03

Note: The NMR data are predicted based on spectral data of closely related analogs such as 2-methylpyrazine and other substituted pyrazines and thiophenes.[7][8][9][10] Researchers should confirm these values with their own experimental data.

Part 2: Application in Kinase Inhibitor Synthesis

The synthesized this compound is a versatile precursor for constructing more complex heterocyclic systems, such as the thieno[3,2-b]pyridine scaffold, which is a core component of several potent kinase inhibitors, including Src family kinase inhibitors.[5]

Protocol 2: Synthesis of a 7-Amino-2-(thiophen-2-yl)thieno[3,2-b]pyridine-6-carbonitrile Derivative

This protocol outlines a multi-step synthesis starting from this compound to construct a substituted thieno[3,2-b]pyridine, a key scaffold for Src kinase inhibitors.

Overall Synthetic Workflow:

Kinase_Inhibitor_Synthesis A This compound B Step 1: N-Oxidation A->B D Intermediate A (Pyrazine-N-oxide) B->D C Step 2: Cyanation E Intermediate B (2-Cyano-3-(thiophen-2-yl)pyrazine) C->E D->C F Step 3: Gewald Aminothiophene Synthesis E->F with sulfur & malononitrile G Final Product (Thieno[3,2-b]pyridine Derivative) F->G

Caption: Multi-step synthesis of a thieno[3,2-b]pyridine kinase inhibitor scaffold.

Step 2a: N-Oxidation of this compound

  • Rationale: Activation of the pyrazine ring towards nucleophilic substitution is achieved by N-oxidation.

  • Procedure: Dissolve this compound in glacial acetic acid. Add hydrogen peroxide (30% solution) dropwise at room temperature. Heat the mixture at 70-80 °C for several hours, monitoring by TLC. After completion, carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry and concentrate to obtain the pyrazine-N-oxide derivative.

Step 2b: Cyanation of the Pyrazine-N-oxide

  • Rationale: Introduction of a cyano group, which is a key functional group in the target kinase inhibitor scaffold, is accomplished via Reissert-Henze type reaction.

  • Procedure: Treat the N-oxide intermediate with trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride in a suitable aprotic solvent like dichloromethane at room temperature. The reaction typically proceeds to completion within a few hours. Quench the reaction with an aqueous sodium bicarbonate solution, extract the product, and purify by column chromatography.

Step 2c: Gewald Aminothiophene Synthesis

  • Rationale: This powerful one-pot reaction constructs the fused thiophene ring with a crucial amino group at the 7-position.

  • Procedure: To a solution of the 2-cyano-3-(thiophen-2-yl)pyrazine intermediate in ethanol, add elemental sulfur and malononitrile. Add a catalytic amount of a base such as morpholine or triethylamine. Heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the product. Cool the mixture, filter the solid, wash with cold ethanol, and dry to obtain the 7-amino-2-(thiophen-2-yl)thieno[3,2-b]pyridine-6-carbonitrile derivative.

This thieno[3,2-b]pyridine core can then be further functionalized, for example, by N-arylation of the 7-amino group, to yield potent Src kinase inhibitors.[5]

Conclusion and Future Perspectives

The this compound scaffold represents a strategically important building block in the rational design of kinase inhibitors. Its synthesis via robust and scalable cross-coupling methodologies allows for its ready availability to the medicinal chemistry community. The protocols outlined in this application note provide a practical guide for the synthesis and subsequent elaboration of this intermediate into more complex and biologically active molecules. The convergence of the favorable properties of both pyrazine and thiophene within this single intermediate underscores its potential for the development of next-generation therapeutics targeting a wide range of kinases implicated in human disease.

References

  • Zhao, L., Zhang, Y., Dai, C., Guzi, T., Wiswell, D., Seghezzi, W., Parry, D., Fischmann, T., & Siddiqui, M. A. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7216-7221.
  • Chen, Y., Zhu, Q., Wang, H., Yu, Y., Chen, W., & Zhang, G. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
  • Al-Warhi, T., Al-Mahmoudy, A. M., El-Sayed, M. A., & El-Gazzar, A. R. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 3845.
  • Al-Jibouri, M. N. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Egyptian Journal of Chemistry.
  • Wang, J., et al. (2013). Synthesis, Characterization, and Electropolymerization of Extended Fused-Ring Thieno[3,4-b]pyrazine-Based Terthienyls. Molecules, 18(6), 7139-7154.
  • PubChem. (n.d.). 2-(2'-Thienyl)pyridine. Retrieved from [Link]

  • Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), 3891-3902.
  • Zhang, X., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Molecular Diversity.
  • Wang, J., et al. (2013). Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials. The Journal of Organic Chemistry, 78(12), 6036-6045.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Yildirim, S., & Kucuk, M. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Al-Warhi, T., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.
  • Al-Jibouri, M. N. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Egyptian Journal of Chemistry.
  • ResearchGate. (n.d.). 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. Retrieved from [Link]

  • Das, J., et al. (2007). Discovery of thienopyridines as Src-family selective Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1249-1253.
  • Zhang, M., et al. (2012). 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][11][12]phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1443.

  • El-Faham, A., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Medicinal Chemistry.
  • Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • Lastov, A. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1513.
  • Houben-Weyl. (n.d.). 6.2.2. Pyrazines. Thieme.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024).
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364-1368.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Thiophen-2-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(Thiophen-2-yl)pyrazine via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this important heterocyclic building block.

This guide moves beyond simple instructions, offering in-depth explanations for methodological choices and providing robust troubleshooting strategies based on established chromatographic principles. Our goal is to empower you to not only execute the purification successfully but also to understand and adapt the process for your specific experimental context.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the critical preliminary questions that form the basis of a successful column chromatography purification.

Q1: What is the expected polarity of this compound, and how does this influence the purification strategy?

A: this compound is a moderately polar compound. The presence of two nitrogen atoms in the pyrazine ring and a sulfur atom in the thiophene ring introduces polarity through lone pairs of electrons and dipole moments.[1][2] However, the aromatic nature of both heterocyclic rings means it is not as polar as highly functionalized molecules like alcohols or carboxylic acids.

This moderate polarity is the key to its purification. It allows for strong enough interaction with a polar stationary phase (like silica gel) to be retained, but not so strong that it cannot be eluted with a mobile phase of intermediate polarity.[3][4] The strategy, therefore, revolves around normal-phase chromatography, using a polar adsorbent and a less polar solvent system.

Q2: How do I select the appropriate stationary phase? Is silica gel always the best choice?

A: For most applications involving this compound, silica gel (SiO₂) is the standard and most effective stationary phase .[5] Its surface is rich in acidic silanol groups (Si-OH), which interact with the polar nitrogen and sulfur atoms of the target molecule via hydrogen bonding and dipole-dipole interactions.[4][6]

However, there are situations where silica gel may not be ideal:

  • Compound Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[7][8] Although this compound is generally stable, if your crude mixture contains acid-sensitive impurities or you observe new, unexpected spots on your analytical TLC plates after exposure to silica, you may have a problem.[7]

  • Strong Adsorption of Basic Impurities: If your crude material contains highly basic impurities, they may bind irreversibly to the acidic silica gel.

In such cases, consider these alternatives:

  • Neutral Alumina (Al₂O₃): This is an excellent alternative for acid-sensitive compounds.[5][9]

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it or by adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[9] This neutralizes the most active acidic sites, preventing degradation and reducing tailing of basic compounds.[9]

Q3: How do I develop an optimal mobile phase (eluent) for the separation?

A: The mobile phase is critical for achieving good separation. The ideal solvent system will move your target compound to a Retention Factor (Rf) of approximately 0.25-0.35 on an analytical Thin-Layer Chromatography (TLC) plate.[10] This Rf range typically ensures that the compound elutes from the column in a reasonable volume without excessive band broadening.[10]

The development process is empirical and best performed using TLC:[11]

  • Start with a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc).

  • Screen a range of solvent ratios. A good starting point is to test systems like 9:1, 4:1, and 1:1 hexanes:EtOAc.

  • Spot your crude mixture on a silica gel TLC plate and develop it in a chamber saturated with the test solvent system.[11]

  • Visualize the spots under UV light (this compound is UV active due to its aromatic rings).

  • Adjust polarity as needed:

    • If all spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.[9]

    • If all spots are at the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.[9]

    • For separations that are difficult with hexanes/EtOAc, consider trying a system with dichloromethane (DCM) and methanol (MeOH).

Solvent System (Hexanes:EtOAc) Polarity Typical Observation for this compound
9:1LowCompound likely has a low Rf (<0.1) or stays at the origin.
4:1 Medium-Low Often a good starting point. Aim for an Rf of ~0.3.
1:1Medium-HighCompound likely has a high Rf (>0.6).
100% EtOAcHighCompound will likely be at or near the solvent front.

Q4: How much crude material can I load onto my column?

A: Column overloading is a primary cause of poor separation.[9] A general rule of thumb for a standard difficulty separation is to use a silica gel-to-crude material mass ratio of 30:1 to 50:1 .[10] For very difficult separations where impurities are close to the product Rf, this ratio may need to be increased to 100:1 or more.[10]

For example, to purify 1 gram of crude this compound, you should plan to use 30 to 50 grams of silica gel.

Section 2: Detailed Experimental Protocol

This section provides a comprehensive, step-by-step workflow for the purification.

Workflow Overview

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Method Development pack 2. Column Packing (Slurry Method) tlc->pack Select Eluent load 3. Sample Loading (Dry Loading) pack->load elute 4. Elution (Isocratic or Gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. Fraction Analysis (TLC) collect->analyze combine 7. Combine & Evaporate Pure Fractions analyze->combine final 8. Purity Confirmation (NMR, etc.) combine->final

Caption: Workflow for the purification of this compound.

Step 1: Column Preparation (Slurry Packing Method)

The slurry packing method is highly recommended as it minimizes the chances of air bubbles and channels forming in the stationary phase, which can ruin a separation.[12][13][14]

  • Select a Column: Choose a glass column of appropriate size for the amount of silica gel you will use.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to retain the stationary phase.[10][13]

  • Add a Sand Layer: Add a thin (approx. 0.5 cm) layer of sand on top of the cotton plug. This creates a flat base for the silica gel.[10][13]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. Add your starting mobile phase (the solvent system determined by TLC) until you have a pourable, milkshake-like consistency.[10][14] Stir gently to release trapped air.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column using a funnel.[14]

  • Settle the Bed: Gently tap the side of the column as the silica settles to ensure a uniformly packed bed.[14] Add more solvent as needed, never allowing the solvent level to drop below the top of the silica bed.

  • Add Top Sand Layer: Once the silica is settled, drain the excess solvent until it is just level with the top of the silica. Carefully add another 0.5 cm layer of sand on top to prevent the bed from being disturbed during sample and solvent addition.[10][14]

  • Equilibrate: Drain the solvent until it is level with the top sand layer and close the stopcock. The column is now ready for loading.

Step 2: Sample Loading (Dry Loading Recommended)

While a sample can be dissolved in a minimal amount of solvent and loaded directly (wet loading), this often introduces problems. Dry loading is a superior and more reliable method.[15]

  • Dissolve Crude Product: Dissolve your crude this compound in a suitable, low-boiling point solvent like dichloromethane (DCM) or acetone.

  • Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[10]

  • Evaporate to Dryness: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto silica gel.[15]

  • Load the Column: Carefully transfer this powder onto the top sand layer of your prepared column, creating an even, flat layer.

  • Add Eluent: Gently add your mobile phase to the column, taking care not to disturb the sample layer. Fill the column with the eluent.

Step 3: Elution and Fraction Collection

  • Begin Elution: Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions (e.g., in test tubes or vials). For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[15]

  • Monitor the Column: As the solvent runs through, you will see the bands of separated compounds begin to move down the column.

  • Collect Systematically: Collect fractions of a consistent size. The appropriate fraction size depends on the column size, but a good starting point is to collect fractions that are about 10-20% of the column's volume.

Step 4: Fraction Analysis

  • Spot Fractions on TLC: Systematically spot every fraction (or every other fraction) onto a large TLC plate.

  • Develop and Visualize: Develop the TLC plate using your chosen eluent and visualize under a UV lamp.

  • Combine Pure Fractions: Identify the fractions that contain only your desired product (a single spot at the correct Rf). Combine these pure fractions into a clean, pre-weighed flask.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide provides a systematic way to diagnose and solve common problems.

G start Problem: Poor Separation q1 Are Rf values of spots too close on TLC? start->q1 q2 Are bands on column cracked or uneven? q1->q2 No sol1 Solution: - Optimize mobile phase (try different solvents) - Consider gradient elution q1->sol1 Yes q3 Are bands wide or streaking? q2->q3 No sol2 Solution: - Repack column carefully - Avoid letting column run dry q2->sol2 Yes sol3 Solution: - Reduce sample load (avoid overloading) - Ensure sample is fully dissolved before loading q3->sol3 Yes sol4 Solution: - Check for compound degradation on silica - Add basic modifier (e.g., 0.1% TEA) to eluent q3->sol4 No (and streaking)

Caption: Troubleshooting decision tree for poor separation.

Problem: My compound will not come off the column. [7]

  • Possible Cause 1: Mobile phase is not polar enough. Your compound is too strongly adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexanes/EtOAc system, increase the percentage of EtOAc. If necessary, switch to a more polar system like DCM/MeOH. A "methanol flush" at the end (running 100% methanol through the column) can elute very polar compounds.

  • Possible Cause 2: Irreversible adsorption or decomposition. The compound may be binding too strongly to the acidic silica sites or decomposing.[7][9]

    • Solution: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, it indicates instability.[9] In this case, switch to a neutral stationary phase like alumina or use silica gel deactivated with triethylamine.[7][9]

Problem: My compound came off in the first few fractions (ran with the solvent front). [7]

  • Possible Cause: Mobile phase is too polar. The eluent is too effective at moving your compound, resulting in no interaction with the stationary phase.

    • Solution: Redo your TLC analysis to find a less polar mobile phase that gives an Rf value between 0.25 and 0.35.[10] Decrease the proportion of the polar solvent in your eluent (e.g., move from 4:1 to 9:1 hexanes:EtOAc).

Problem: The separation is poor, and all my fractions are mixed. [7]

  • Possible Cause 1: Column was overloaded. Too much crude material was loaded for the amount of silica gel used.[9]

    • Solution: Decrease the sample load. Use a higher ratio of silica to crude material (e.g., 50:1 or 100:1).[9][10]

  • Possible Cause 2: Poorly packed column. The presence of cracks, air bubbles, or channels in the silica bed leads to uneven solvent flow and band broadening.[16]

    • Solution: The column must be repacked. Ensure you use the slurry method and gently tap the column to create a uniform, compact bed.[14] Never let the solvent level drop below the top of the silica bed, as this will cause cracks to form.

  • Possible Cause 3: Inappropriate sample loading. If wet loading was used, dissolving the sample in too much solvent or a solvent that is too strong can cause the initial band to be very wide.

    • Solution: Use the dry loading technique described in the protocol.[15] This ensures the initial sample band is as narrow as possible.

Problem: The compound is streaking or "tailing" on the column/TLC plate.

  • Possible Cause 1: Compound is too acidic or basic. The pyrazine nitrogens in your compound are basic and can interact too strongly with the acidic silanol groups on the silica surface, causing tailing.

    • Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For a basic compound like this, add triethylamine (TEA) to neutralize the acidic sites.[9] If your compound were acidic, you would add a small amount of acetic acid.

  • Possible Cause 2: Sample is not fully soluble in the mobile phase.

    • Solution: While this is less common with dry loading, ensure the solvent used for sample loading is appropriate. If streaking persists, a different mobile phase system may be required.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]

  • Department of Chemistry, University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • Restek Corporation. A Guide to the Analysis of Gases. [Link]

  • Scribd. Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. [Link]

  • YouTube. How to Slurry Pack a Column Chromatography. [Link]

  • ResearchGate. Recent problems with silica gel chromatography. [Link]

  • Ace Glass Incorporated. Slurry packing procedures for Michel-Miller HPLPLC glass columns. [Link]

  • University Handout. How to run column chromatography. [Link]

  • Teledyne LABS. Silica Gel Column Chromatography. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • University of Rochester. Troubleshooting: Flash Column Chromatography. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography - Chemistry Online. [Link]

  • ITRC. A.3 Silica Gel Cleanup (SGC). [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • UCLA Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. 2.3D: Separation Theory. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • ACS Publications. Three-Dimensional Heterocycles by 5-exo-dig Cyclizations of S-Methyl-N-ynonylsulfoximines. [Link]

  • Royal Society of Chemistry. Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions. [Link]

  • PubChem. 2-(2'-Thienyl)pyridine. [Link]

  • National Center for Biotechnology Information. 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][7]phenanthroline. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.... [Link]

  • Wikipedia. Pyrazine. [Link]

Sources

Technical Support Center: Thienylpyrazine Solubility & Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility of Thienylpyrazines in Polar vs. Non-Polar Solvents

Audience: Organic Chemists, Materials Scientists (OPV/OLED), and Medicinal Chemists.

Introduction: The "Brick Dust" vs. "Grease" Paradox

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with thienylpyrazines. These molecules are the "chameleons" of heterocyclic chemistry: excellent electron-deficient cores for organic electronics (D-A systems) and potent scaffolds for kinase inhibitors.

However, they suffer from a dichotomy we call the "Brick Dust vs. Grease" paradox :

  • Unsubstituted cores are like "brick dust"—planar, highly crystalline, and insoluble in almost everything due to massive lattice energy (

    
    -
    
    
    
    stacking).
  • Highly substituted derivatives can become "grease"—soluble only in non-polar solvents, making them useless for aqueous biological assays.

This guide provides self-validating protocols to overcome these specific solubility barriers.

Module 1: Materials Science (Organic Electronics)

Context: You are processing thienylpyrazines for thin-film transistors (OTFTs) or photovoltaics (OPVs). Primary Issue: The compound is insoluble in processing solvents (Chloroform/Toluene) or aggregates prematurely, ruining film morphology.

Troubleshooting Guide: Overcoming Aggregation in Non-Polar Media

The Mechanism: Thienylpyrazines exhibit strong intermolecular S···N interactions and


-

stacking. In non-polar solvents, they form "H-aggregates" (face-to-face stacking) even at dilute concentrations (

M), leading to silent NMR signals and poor film formation .
Step-by-Step Protocol: The "Hot-Spin" & Solvent Annealing Workflow
  • Diagnosis (The NMR Test):

    • Take a

      
      H NMR in CDCl
      
      
      
      at room temperature.
    • Symptom:[1][2][3][4] Broad, undefined peaks or "missing" aromatic protons.

    • Action: Heat the NMR tube to 50°C. If peaks sharpen, you have reversible aggregation, not impurities.

  • Solvent Selection (Hansen Parameter Matching):

    • Do not rely solely on Chloroform. Use a binary solvent system to match the Hansen Solubility Parameters (HSP) of your thiophene-pyrazine core (

      
      ) .
      
    SolventRoleBoiling Point (°C)Protocol
    Chlorobenzene (CB) Primary Solvent131Good host for
    
    
    -stacking systems.
    o-Dichlorobenzene (o-DCB) High-T Solvent180Use for stubborn "brick dust" samples; heat to 100°C.
    1,8-Diiodooctane (DIO) Additive (3% v/v)168Critical: Disrupts aggregation during film drying.
    Diphenyl Ether (DPE) Additive258Promotes controlled crystallization (slow drying) .
  • The "Hot-Filtering" Technique:

    • Dissolve compound in o-DCB at 100°C.

    • Filter through a 0.45

      
      m PTFE filter while hot (pre-heat the syringe and filter).
      
    • Why? Cold filtering removes the active material which crashes out instantly upon touching the cold filter membrane.

Visual Workflow: Controlling Film Morphology

MaterialsWorkflow start Thienylpyrazine Powder solvent Dissolve in CB/o-DCB (Heat to >80°C) start->solvent check Check Aggregation (UV-Vis) solvent->check process_good Monomer Species (Sharp Abs Peaks) check->process_good No process_bad Aggregates (Broad Red-Shifted Band) check->process_bad Yes spin Hot Spin Coating process_good->spin fix Add 3% DIO or DPE (Solvent Additive) process_bad->fix fix->spin film High Quality Thin Film spin->film

Figure 1: Decision tree for processing aggregated thienylpyrazine derivatives in organic electronics.

Module 2: Medicinal Chemistry (Biological Assays)

Context: You are testing a pyrazine-based kinase inhibitor in cell-based assays. Primary Issue: The compound precipitates when the DMSO stock is added to the aqueous media (the "Crash-Out" effect).

Troubleshooting Guide: The "Crash-Out" Effect

The Mechanism: Pyrazines are weak bases (pKa ~0.6 for core, higher for derivatives). In neutral buffers (pH 7.4), they are uncharged and highly lipophilic. When a DMSO stock (highly polar aprotic) hits water (polar protic), the "solvophobic effect" forces the hydrophobic thienylpyrazine molecules to cluster and precipitate instantly .

FAQ: Why are my IC50 curves flat or erratic?
  • Answer: You are likely exceeding the Kinetic Solubility Limit . If your compound precipitates at 10

    
    M, but you are testing at 50 
    
    
    
    M, the effective concentration is capped at 10
    
    
    M. The rest is floating as micro-crystals, which may cause false positives (scattering light or non-specific binding).
Protocol: Determining Kinetic Solubility (The "Cloud Point" Method)
  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking:

    • Pipette 198

      
      L of PBS (pH 7.4) into a 96-well clear plate.
      
    • Add 2

      
      L of DMSO stock (Final: 100 
      
      
      
      M, 1% DMSO).
  • Readout:

    • Measure Absorbance at 620 nm (turbidity) immediately.

    • Threshold: If OD > 0.05 above blank, precipitation has occurred.

  • Correction (Formulation):

    • Acidification: If the compound has a basic nitrogen (piperazine tail), lower the stock pH or use a Mesylate salt form.

    • Cosolvents: Add 10-20% Captisol (Sulfobutylether-

      
      -cyclodextrin)  to the aqueous buffer before adding the DMSO stock. This encapsulates the hydrophobic core .
      
Visual Workflow: Biological Assay Preparation

BioAssay stock 10mM DMSO Stock dilution Dilute into Media (PBS/RPMI) stock->dilution precip Precipitation Check (Turbidity @ 620nm) dilution->precip soluble Clear Solution Proceed to Assay precip->soluble OD < 0.05 insoluble Cloudy/Precipitate precip->insoluble OD > 0.05 strategy1 Strategy A: Use Mesylate/HCl Salt insoluble->strategy1 strategy2 Strategy B: Add Cyclodextrin (Captisol) insoluble->strategy2 strategy1->dilution Re-test strategy2->dilution Re-test

Figure 2: Workflow to prevent false negatives in biological assays caused by compound precipitation.

Module 3: Structural Modification Cheat Sheet

If formulation fails, you must modify the structure. Use this table to guide synthetic design based on the target solvent system.

Target SolventDesired PropertySynthetic Modification Strategy
Non-Polar (Toluene, DCM)Disrupt StackingAdd branched alkyl chains (e.g., 2-ethylhexyl) to the thiophene ring. Linear chains are less effective at preventing stacking.
Polar Aprotic (DMSO, DMF)Dipole SolubilityIntroduce electron-withdrawing groups (CN, F) to increase the dipole moment (

).
Aqueous/Buffer (Water, pH 7)H-BondingAppend morpholine or N-methyl piperazine tails. These can be protonated to form soluble salts .

References

  • Velázquez, C. S., et al. (2011). Tetra-2,3-pyrazinoporphyrazines with Externally Appended Thienyl Rings: Synthesis, UV–Visible Spectra, Electrochemical Behavior, and Photoactivity. Inorganic Chemistry. Link

  • TURI Solvent Database. (2021). Hansen Solubility Parameters for Pyrazine Derivatives. University of Massachusetts Lowell.[5] Link

  • Zhang, L., et al. (2022). Enhancing molecular aggregation and decreasing the optical gap by a dual-additive to reduce the energy loss of all-polymer organic solar cells. Journal of Materials Chemistry C. Link

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Pharmaceutical Sciences. Link

  • Bhatia, S., et al. (2023). An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems. Biosciences Biotechnology Research Asia. Link

  • Zuo, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Link

Sources

Technical Support: Pyrazine Arylation Thermal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Research Teams Subject: Critical Parameters for Thermal Control in Pyrazine Functionalization

Core Directive: The Thermal Landscape of Pyrazine

Pyrazine arylation is not merely a "heat and stir" operation. As an electron-deficient (


-deficient) heterocycle, pyrazine presents a high activation barrier for electrophilic attack but is highly reactive toward nucleophilic radicals.

Your temperature strategy must align with your chosen mechanistic pathway:

  • Transition Metal-Catalyzed C–H Activation (e.g., Pd, Ru): Requires high thermal energy (100–140 °C) to overcome the energy barrier for the Concerted Metalation-Deprotonation (CMD) step.

  • Minisci-Type Radical Arylation: Operates best at moderate temperatures (25–80 °C) . Excess heat here promotes polymerization and polypyrazine formation.

Thermodynamics & Kinetics: The "Why" Behind the Protocol

The Activation Energy Paradox

In Palladium-catalyzed direct arylation, the rate-determining step is often the C–H bond cleavage. For electron-deficient systems like pyrazine, the acidity of the C–H bond is high, which should theoretically help. However, the strong binding affinity of the pyrazine nitrogen to the Pd(II) center creates a "resting state" trap (catalyst poisoning).

  • Low Temperature (<80 °C): The catalyst remains coordinated to the pyrazine nitrogen (

    
    -binding) rather than engaging in the C–H activation cycle.
    
  • Optimal Temperature (100–120 °C): Thermal energy is sufficient to dissociate the non-productive N-Pd complex, allowing the CMD pathway to proceed.

Visualization: Mechanistic Thermal Dependencies

The following diagram illustrates where temperature inputs are critical in the catalytic cycle.

PyrazineArylation Start Start: Pyrazine + Ar-X Pd_Complex Catalyst Poisoning (N-Pd Coordination) Start->Pd_Complex Low T (<80°C) Pd_Complex->Pd_Complex Stalled Reaction Dissociation Ligand Exchange / Dissociation (Requires ΔT > 100°C) Pd_Complex->Dissociation Heat Input CMD_Step CMD Step (C-H Activation) Rate Determining Dissociation->CMD_Step Active Catalyst Product Arylated Pyrazine CMD_Step->Product Reductive Elimination

Figure 1: Thermal activation is required to break the non-productive N-Pd coordination trap (Red) and access the active CMD cycle (Green).

Troubleshooting Center: Diagnostic Q&A

Scenario A: "My reaction stalls at 40-50% conversion despite ample time."

Diagnosis: Catalyst Deactivation or Product Inhibition. Technical Insight: As the reaction proceeds, the arylated product (often less electron-deficient than the starting material) may bind to the catalyst more strongly than the substrate. Alternatively, if you are running below 100 °C, you likely have incomplete catalyst activation. Corrective Action:

  • Spike the Temperature: Increase reaction temperature by 20 °C. If running at 100 °C, push to 120 °C (solvent permitting).

  • Pivalic Acid Additive: Ensure you are using 30 mol% PivOH.[1] This lowers the energy barrier for the CMD step, effectively making the reaction "feel" hotter than it is [1].

Scenario B: "I am observing significant regio-isomer mixtures (C2 vs. C3)."

Diagnosis: Thermodynamic vs. Kinetic Control Drift. Technical Insight:

  • Kinetic Control (Lower T): Favors the most acidic proton (often C2 adjacent to nitrogen).

  • Thermodynamic Control (Higher T): Allows equilibration. If your C2-arylated product is sterically crowded, high heat (140 °C+) may promote migration or selective formation of the C3/C5 isomer if the mechanism allows reversibility [2]. Corrective Action:

  • To lock regioselectivity: Lower the temperature to the minimum effective threshold (e.g., 90 °C) and extend reaction time.

  • Switch to a bulky ligand (e.g.,

    
    ) which enforces steric selectivity regardless of temperature.
    
Scenario C: "The reaction mixture turned black/tarry; yield is <10%."

Diagnosis: Thermal Decomposition of Pyrazine or Radical Runaway. Technical Insight: Pyrazines are volatile and sensitive to oxidation. If you are using a Minisci (radical) protocol, temperatures above 80 °C often cause the alkyl/aryl radicals to polymerize the solvent or the pyrazine itself. Corrective Action:

  • For Minisci: Cap temperature at 60–80 °C. Add AgNO3 or TFA to facilitate radical generation at lower temperatures [3].

  • For Pd-Catalysis: Check your solvent.[2][3] DMF decomposes at high T to form dimethylamine, which poisons the catalyst. Switch to DMA (Dimethylacetamide) or Xylene .

Experimental Protocols

Protocol A: Pd-Catalyzed C–H Arylation (High T)

Best for: Precision coupling of aryl bromides to pyrazines.

ParameterSpecificationNotes
Temperature 110–120 °C Mandatory for CMD activation.
Catalyst Pd(OAc)₂ (2-5 mol%)Simple Pd source often outperforms complex precatalysts.
Ligand PCy₃·HBF₄ or X-PhosElectron-rich phosphines stabilize Pd at high T.
Additive PivOH (30 mol%)Critical: Acts as a proton shuttle.
Solvent DMA (N,N-Dimethylacetamide)Higher boiling point and stability than DMF.

Step-by-Step:

  • Charge a reaction vial with Pyrazine (1.0 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and K₂CO₃ (1.5 equiv).

  • Add PivOH (0.3 equiv) and DMA (0.2 M concentration).

  • Seal with a Teflon-lined cap (crimped if possible).

  • Ramp: Place in a pre-heated block at 120 °C . Do not ramp slowly; thermal shock helps initiate the catalytic cycle.

  • Stir for 16 hours.

Protocol B: Minisci Radical Arylation (Moderate T)

Best for: Alkylation/Arylation using carboxylic acids or boronic acids.

ParameterSpecificationNotes
Temperature 60–80 °C Prevent radical polymerization.
Oxidant (NH₄)₂S₂O₈ or AgNO₃Persulfate allows milder thermal initiation.
Solvent DCM/Water (Biphasic)Water helps solubilize the oxidant; DCM protects the organic phase.

Step-by-Step:

  • Dissolve Pyrazine (1 equiv) and Aryl-Boronic Acid (2 equiv) in DCM/Water (1:1).

  • Add TFA (1 equiv) to protonate the pyrazine (activates it for radical attack).

  • Add AgNO₃ (20 mol%) and K₂S₂O₈ (3 equiv).

  • Heat to 60 °C with vigorous stirring.

  • Monitor by LCMS every 2 hours. Stop immediately upon consumption of starting material to prevent over-arylation.

Decision Logic for Optimization

Use this flow to determine your next optimization step based on thermal feedback.

OptimizationLogic Start Start: Evaluate Reaction Outcome Check_Conv Conversion < 50%? Start->Check_Conv Check_Decomp Decomposition / Tar? Check_Conv->Check_Decomp No Action_Heat Increase T (+20°C) Add PivOH Check_Conv->Action_Heat Yes Check_Regio Poor Regioselectivity? Check_Decomp->Check_Regio No Action_Cool Decrease T (-20°C) Switch to Radical Method Check_Decomp->Action_Cool Yes Action_Ligand Maintain T Increase Ligand Bulk Check_Regio->Action_Ligand Yes Product Optimize Workup Check_Regio->Product No (Success)

Figure 2: Logic flow for troubleshooting thermal parameters.

References

  • Liégault, B., et al. (2009).[1] "Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds." Journal of the Organic Chemistry. Link

  • Gosselin, F., et al. (2013). "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[4] MedChemComm. Link

  • Campeau, L. C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Overview." Chemical Science. Link

Sources

Validation & Comparative

Comparative Guide: Solid-State Properties of Thienyl-Pyrazine vs. Thienyl-Pyridine Scaffolds

[1]

Executive Summary

For medicinal chemists and materials scientists, the choice between a pyrazine and pyridine core linked to a thiophene ring is often a decision between solubility and crystal packing stability .[1][2]

  • The Bottom Line: 2-(Thiophen-2-yl)pyridine is the more "crystallographically behaved" scaffold, presenting as a stable solid (MP ~61–63 °C) due to a specific intramolecular S[1]···N conformational lock.[1][2]

  • The Alternative: This compound acts as a lipophilic bioisostere.[1][2] While it shares the planarizing S···N interaction, the introduction of the second nitrogen atom (N4) alters the lattice energy, often resulting in a lower melting point solid or oil compared to its phenyl-pyrazine counterparts.

This guide analyzes the structural causality behind these differences and provides a self-validating protocol for their synthesis and characterization.

Comparative Data Analysis

The following table aggregates experimental data for the target molecule and its direct structural analogs. Note the distinct impact of the thiophene ring on the melting point compared to a phenyl ring.[2]

CompoundStructureMelting Point (MP)Physical State (RT)Key Interaction
2-(Thiophen-2-yl)pyridine Pyridine-Thiophene61 – 63 °C Crystalline SolidStrong S[1]···N Lock (Planar)
2-Phenylpyridine Pyridine-Benzene-5 °C LiquidSteric Clash (Twisted)
2-Phenylpyrazine Pyrazine-Benzene70 – 72 °C Solid

-

Stacking
This compound Pyrazine-Thiophene45 – 48 °C *Low-Melting SolidS[1][2]···N Lock + N4 Repulsion

*Note: MP for the mono-thienyl pyrazine can vary based on purity and polymorph; often isolated as a low-melting waxy solid or oil that crystallizes upon standing.[1][2]

Critical Insight: The "Thiophene Effect"

Replacing a phenyl ring with a thiophene ring in the pyridine series dramatically raises the melting point (from -5 °C to ~63 °C).[1][2] This is due to the S···N non-covalent interaction (chalcogen bonding) which locks the molecule in a planar conformation, facilitating efficient crystal packing.[2] In the pyrazine series, this effect is present but competed against by the dipole effects of the second nitrogen.[2]

Mechanistic Insight: The S···N Conformational Lock

To understand the melting point differences, one must look at the molecular geometry.[2]

  • Pyridine Analog: The sulfur atom of the thiophene ring forms a non-covalent interaction with the pyridine nitrogen.[1][2] This locks the C-C bond rotation, forcing the two rings to be coplanar.[2] Planarity reduces the entropic barrier to crystallization and maximizes intermolecular

    
    -
    
    
    stacking.[2]
  • Pyrazine Analog: The same S[1][2]···N interaction occurs with N1.[1][2] However, the N4 nitrogen in the pyrazine ring introduces a localized dipole that can disrupt the long-range order found in the pyridine analog, often lowering the lattice energy slightly relative to the highly symmetric 2-phenylpyrazine.

Visualizing the Interaction Landscape

SN_InteractionThiopheneThiophene Ring(Electron Rich)InteractionS···N Interaction(Conformational Lock)Thiophene->InteractionSulfur Lone PairPyridinePyridine Core(1 Nitrogen)Pyridine->InteractionNitrogen Lone PairPyrazinePyrazine Core(2 Nitrogens)Pyrazine->InteractionN1 Lone PairResult_PyrPlanar GeometryHigh Lattice Energy(MP ~63°C)Interaction->Result_PyrPyridine SystemResult_PyrazPlanar GeometryDipole Repulsion (N4)(Lower/Variable MP)Interaction->Result_PyrazPyrazine System

Figure 1: The S[1]···N interaction serves as a "conformational lock," enforcing planarity.[2] In Pyrazine, the second nitrogen (N4) modulates the lattice energy.

Experimental Protocol: Synthesis & Characterization

To verify these properties, a Suzuki-Miyaura Cross-Coupling is the standard, self-validating protocol. This method allows for the parallel synthesis of both analogs to directly compare their physical states.[2]

Reagents & Setup
  • Substrates: 2-Chloropyrazine (or 2-Bromopyridine) + 2-Thienylboronic acid.[1][2]

  • Catalyst: Pd(PPh3)4 (5 mol%).[1][2]

  • Base: Na2CO3 (2.0 eq, 2M aqueous).[2]

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).[1][2]

Step-by-Step Workflow
  • Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.[2]

  • Reflux: Heat the reaction mixture to 85 °C for 12–16 hours under inert atmosphere.

  • Work-up: Cool to RT. Partition between EtOAc and Water.[1][2] Wash organic layer with Brine.[1][2]

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Validation Point: The Pyridine analog will elute as a crystalline solid.[1][2] The Pyrazine analog may elute as an oil that requires high vacuum drying to solidify.[2]

  • Characterization (DSC): Use Differential Scanning Calorimetry (DSC) rather than a capillary tube for precise MP determination.[1][2]

    • Protocol: Heat at 5 °C/min. Record the Onset Temperature (T_onset) as the true melting point, not the peak.

Workflow Diagram

Synthesis_WorkflowStartStart: 2-Halo-Heterocycle+ 2-Thienylboronic AcidDegasDegas Solvents (Ar)(Prevents Homocoupling)Start->DegasProcessProcessDecisionDecisionEndEndRefluxReflux 85°C (16h)Pd(PPh3)4 / Na2CO3Degas->RefluxWorkupExtraction (EtOAc/Water)Reflux->WorkupPurifyFlash Chromatography(Hex/EtOAc)Workup->PurifyCheckPhysical Stateat RT?Purify->CheckSolidSolid (Pyridine Analog)Recrystallize from EtOHCheck->SolidCrystallineOilOil/Waxy Solid (Pyrazine Analog)High Vac Dry / Cold Pentane TriturationCheck->OilOily/AmorphousDSCDSC Analysis(Measure T_onset)Solid->DSCOil->DSC

Figure 2: Synthesis and purification workflow.[1][3] Note the divergence in handling the physical state of the product prior to thermal analysis.

References
  • Gronowitz, S., & Hornfeldt, A. B. (2004). Thiophenes. Elsevier.[1][2] (Authoritative text on thiophene chemistry and physical properties).

  • Gutowski, K. E., et al. (2006).[2] "S···N Interactions in Thienyl-Pyridines." Journal of Physical Chemistry A. (Mechanistic source for the conformational lock).[1][2]

  • PubChem Compound Summary. (2024). 2-(Thiophen-2-yl)pyridine (CID 76832).[1][2] Link

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-(2-Thienyl)pyridine. Link

  • ChemicalBook. (2024).[1][2] 2-Phenylpyrazine Physical Properties. Link

Comparative Analysis: Photophysical Properties of Conjugated Thienylpyrazines vs. Heterocyclic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienylpyrazines (TPs) represent a critical class of donor-acceptor (D-A) organic semiconductors. Unlike their ubiquitous counterparts—benzothiadiazoles (BT) or thiophenes—TPs offer a unique "moderate" electron-accepting strength. This characteristic allows for precise bandgap engineering (


), making them ideal candidates for applications requiring specific energy level alignment, such as green-selective photodetectors, semi-transparent organic photovoltaics (OPV), and fluorescence-based biological sensors.

This guide provides a technical comparison of conjugated thienylpyrazines against standard alternatives, supported by experimental workflows and mechanistic insights.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The defining feature of thienylpyrazine absorption spectra is the Intramolecular Charge Transfer (ICT) band. This low-energy transition occurs between the electron-rich thiophene (Donor) and the electron-deficient pyrazine (Acceptor).

Electronic Mixing Diagram

The following diagram illustrates the orbital mixing that results in bandgap compression. Note how the Pyrazine LUMO stabilizes the hybrid LUMO, while the Thiophene HOMO destabilizes the hybrid HOMO, narrowing the gap (


).

G cluster_0 Donor (Thiophene) cluster_1 D-A Hybrid (Thienylpyrazine) cluster_2 Acceptor (Pyrazine) D_LUMO LUMO (High) H_LUMO Hybrid LUMO (Stabilized) D_LUMO->H_LUMO D_HOMO HOMO (High) H_HOMO Hybrid HOMO (Destabilized) D_HOMO->H_HOMO Mix ICT ICT Transition (Low Bandgap) H_HOMO->ICT ICT->H_LUMO hν (Visible) A_LUMO LUMO (Low) A_LUMO->H_LUMO Dominant Mix A_HOMO HOMO (Low) A_HOMO->H_HOMO

Caption: Orbital hybridization diagram showing the origin of the reduced bandgap in Thienylpyrazine systems via Donor-Acceptor coupling.

Comparative Analysis: TP vs. Alternatives

The choice of acceptor dictates the spectral coverage. Thienylpyrazines occupy a "middle ground" between weak and strong acceptors.

Spectral Data Comparison (Representative Values)

The table below compares a standard Donor-Acceptor-Donor (D-A-D) triad configuration: 2,5-di(2-thienyl)-[Acceptor].

Acceptor CoreAcceptor Strength

(Solution)
Optical Bandgap (

)
AppearancePrimary Application
Benzothiadiazole (BT) Strong520–650 nm~1.6–1.8 eVDeep Red/PurpleHigh-efficiency OPV, NIR Sensing
Quinoxaline (Qx) Moderate-Strong450–550 nm~2.0–2.2 eVOrange/RedOLEDs, Electroluminescence
Pyrazine (TP) Moderate 400–500 nm ~2.3–2.5 eV Yellow/Green Green-selective Sensors, Bio-imaging
Thiophene (Ref) None (Donor only)300–380 nm~3.0 eVColorless/PaleUV blocking, Hole transport
Technical Commentary
  • Vs. Benzothiadiazole (BT): BT derivatives are the industry standard for low-bandgap polymers. However, they often suffer from lower solubility and aggregation-caused quenching (ACQ). Thienylpyrazines generally exhibit higher solubility and fluorescence quantum yields in solution due to reduced planarity and weaker dipole-dipole stacking [1].

  • Vs. Quinoxaline (Qx): Quinoxalines are structurally similar to pyrazines but contain a fused benzene ring. This fusion extends conjugation but can introduce steric hindrance with the thiophene rings. Pyrazines, lacking this fused ring, often allow for tighter backbone packing in solid-state films, potentially improving charge carrier mobility despite the wider bandgap [2].

Experimental Protocol: UV-Vis Characterization

To ensure data integrity (E-E-A-T), the following protocol enforces self-validation steps.

Reagents & Equipment
  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Chlorobenzene (anhydrous).

  • Reference: Pure solvent blank (matched cuvette).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda).

Step-by-Step Workflow

Workflow Start Start: Solid Sample Stock 1. Prepare Stock (1.0 mg/mL in DCM) Start->Stock Dilution 2. Serial Dilution (10^-5 to 10^-6 M) Stock->Dilution Blank 3. Baseline Correction (Dual Beam/Zero) Dilution->Blank Scan 4. Acquire Spectra (300-800 nm) Blank->Scan Check 5. Linearity Check (Beer-Lambert) Scan->Check Check->Dilution Non-linear (Aggregation) Final 6. Calculate ε & Eg Check->Final Linear (R² > 0.99)

Caption: Validated UV-Vis acquisition workflow ensuring Beer-Lambert linearity and exclusion of aggregation artifacts.

Validation Check: Solvatochromism

To confirm the ICT character of the absorption band, perform a solvatochromic shift assay.

  • Dissolve TP sample in Toluene (Non-polar)

    
     Record 
    
    
    
    .
  • Dissolve TP sample in DMF or Acetonitrile (Polar)

    
     Record 
    
    
    
    .
  • Result: A bathochromic (red) shift in polar solvents confirms the D-A nature and the stabilization of the polarized excited state [3].

Applications in Drug Development & Bio-Imaging

While often associated with electronics, Thienylpyrazines are gaining traction in biomedical fields.

  • Fluorescent Probes: Due to their "moderate" acceptor strength, TPs often retain higher fluorescence quantum yields than stronger acceptors (which suffer from the "energy gap law" where non-radiative decay increases as bandgap decreases).

  • Lipid Membrane Staining: The lipophilic nature of the thiophene-pyrazine core allows these molecules to intercalate into cell membranes.

  • Photodynamic Therapy (PDT): Recent derivatives have shown the ability to generate singlet oxygen (

    
    ) upon irradiation, useful for targeted cell apoptosis [4].
    

References

  • Li, Y., & Ma, X. S. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs.[1] Proceedings of the 6th International Conference on Mechatronics, Materials, Biotechnology and Environment. Atlantis Press.[1] [Link]

  • Mishra, A., Ma, C. Q., & Bäuerle, P. (2009). Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications. Chemical Reviews, 109(3), 1141–1276. [Link]

  • Bureš, F. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Advances, 4(102), 58826-58851. [Link]

  • Kusaka, R., et al. (2023). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Molecules, 28(10), 4165. [Link]

Sources

X-ray crystallography data for 2-(Thiophen-2-yl)pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-(Thiophen-2-yl)pyrazine Derivatives for Drug Discovery Professionals

This guide provides a comprehensive comparison of the X-ray crystallography data for select this compound derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural nuances of this important class of heterocyclic compounds. The pyrazine ring is a recognized scaffold in medicinal chemistry, contributing to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The incorporation of a thiophene moiety can further modulate these activities and introduce novel pharmacological profiles[2][3]. Understanding the precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is paramount for rational drug design and the optimization of structure-activity relationships (SAR)[3][4].

This guide will delve into the crystallographic data of two key examples: 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative, providing a comparative analysis of their solid-state conformations and intermolecular interactions.

The Significance of Crystallographic Data in Drug Design

The planarity and electronic properties of the pyrazine ring system are fundamental to its function as a pharmacophore.[5] X-ray diffraction studies confirm that the pyrazine ring is generally planar, with delocalized π-electrons.[5] The substitution of various functional groups onto this core can significantly alter its electronic distribution, conformation, and potential for intermolecular interactions, all of which are critical for binding to biological targets. The data derived from single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation and offer insights into its steric and electronic properties.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from a conceptual molecule to its fully characterized crystal structure involves a multi-step process. The following workflow provides a generalized yet detailed protocol for the synthesis and crystallographic analysis of this compound derivatives, based on established methodologies.[6]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis A Reactants (e.g., 2,3-diaminopyridine, 2,2'-thenil) B Reflux Reaction (in glacial acetic acid) A->B equimolar amounts C Purification B->C cooling & filtration D Slow Evaporation C->D dissolution in suitable solvent (e.g., toluene/ethanol) E Single Crystal Formation D->E F Mount Crystal on Diffractometer E->F G Data Collection (Mo Kα radiation) F->G H Structure Solution & Refinement G->H e.g., SHELXS/SHELXL I Final Crystallographic Data (CIF) H->I

Figure 1: A generalized workflow for the synthesis and X-ray crystallographic analysis of thiophenyl-substituted pyrazine derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Derivatives[6]
  • Reaction Setup: To a 250 ml round-bottom flask, add equimolar amounts of the appropriate 2,3-diaminopyridine (e.g., 2,3-diaminopyridine or 5-bromo-2,3-diaminopyridine) and 2,2′-thenil.

  • Solvent Addition: Add approximately 150 ml of glacial acetic acid to the flask.

  • Reflux: Heat the mixture to boiling and maintain a reflux for 3 hours with continuous stirring.

  • Isolation: After cooling, the resulting precipitate is collected by filtration, washed, and dried.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a solvent mixture, such as toluene and ethanol.[6][7]

Comparative Crystallographic Analysis

This section provides a detailed comparison of the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (Compound 1 ) and its 7-bromo derivative (Compound 2 ).[6][7] Both compounds crystallize in the monoclinic space group P2₁/c.

Crystallographic Parameter2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (1)7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine (2)Reference
Chemical Formula C₁₅H₉N₃S₂C₁₅H₈BrN₃S₂[6][7]
Space Group P2₁/cP2₁/c[6][7]
a (Å) Data not fully specified in abstractData not fully specified in abstract
b (Å) Data not fully specified in abstractData not fully specified in abstract
c (Å) Data not fully specified in abstractData not fully specified in abstract
β (°) Data not fully specified in abstractData not fully specified in abstract
V (ų) Data not fully specified in abstractData not fully specified in abstract
Z Data not fully specified in abstractData not fully specified in abstract
Dihedral Angle (Thienyl 1 to Pyridopyrazine) 6.16 (7)°33.29 (11)°[6][7]
Dihedral Angle (Thienyl 2 to Pyridopyrazine) 86.66 (8)°19.84 (9)°[6][7]
Dihedral Angle (Pyrazine to Pyridine) 1.33 (7)°8.78 (10)°[6][7]
Key Intermolecular Interactions Offset π-π stackingC—H···Br and C—H···N interactions[6][7]
Structural Insights and Discussion

The most striking difference between the two structures lies in the orientation of the thiophene rings relative to the central pyridopyrazine moiety.

In Compound 1 , the pyridopyrazine core is remarkably planar, with a very small dihedral angle of 1.33 (7)° between the pyrazine and pyridine rings.[6][7] One of the thiophene rings is nearly coplanar with this core (dihedral angle of 6.16 (7)°), while the other is oriented almost perpendicularly (86.66 (8)°).[6][7] This conformation facilitates the formation of offset π-π stacking interactions in the crystal lattice, with an interplanar distance of 3.431 (9) Å.[6][7]

The introduction of a bromine atom at the 7-position in Compound 2 induces significant conformational changes. The pyridopyrazine moiety becomes notably "buckled," with the dihedral angle between the pyrazine and pyridine rings increasing to 8.78 (10)°.[6][7] Both thiophene rings adopt more intermediate dihedral angles of 33.29 (11)° and 19.84 (9)° relative to the core.[6][7] This more twisted overall conformation disrupts the π-π stacking seen in Compound 1 . Instead, the crystal packing of Compound 2 is dominated by a network of C—H···Br and C—H···N intermolecular interactions.[6][7]

Structural_Comparison cluster_compound1 Compound 1 (Unsubstituted) cluster_compound2 Compound 2 (Bromo-substituted) A Planar Pyridopyrazine Core (Dihedral ~1.3°) B Near-Coplanar Thiophene Ring (Dihedral ~6.2°) A->B C Perpendicular Thiophene Ring (Dihedral ~86.7°) A->C D Dominant Interaction: Offset π-π Stacking C->D E Buckled Pyridopyrazine Core (Dihedral ~8.8°) F Intermediate Thiophene Rings (Dihedrals ~20-33°) E->F G Dominant Interaction: C-H···Br/N Hydrogen Bonding F->G

Figure 2: Logical relationship between substitution and resulting solid-state conformation.

Implications for Drug Development

The observed conformational polymorphism has profound implications for drug development. The distinct three-dimensional shapes and the nature of the intermolecular interactions of these derivatives will dictate how they fit into the binding pocket of a target protein.

  • Receptor Binding: The planar, π-stacking prone structure of Compound 1 might be favored for binding to targets with planar aromatic recognition sites. Conversely, the more twisted, buckled conformation of Compound 2 , with its capacity for specific hydrogen bonding, could be better suited for more complex, three-dimensional binding pockets.

  • Physicochemical Properties: The differences in crystal packing can influence crucial physicochemical properties such as solubility and melting point. The strong π-stacking in Compound 1 might lead to lower solubility compared to Compound 2 , whose packing is governed by weaker and more directional hydrogen bonds.

  • Rational Design: This comparative analysis demonstrates that even a single atomic substitution can dramatically alter the solid-state conformation. This knowledge is invaluable for medicinal chemists aiming to fine-tune the topology of a lead compound to enhance its affinity and selectivity for a biological target. For instance, if a target pocket has a specific hydrogen bond donor or acceptor, introducing a substituent capable of forming such an interaction, as seen with the bromine in Compound 2 , could be a rational design strategy.

References

  • Crundwell, G. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 5-9. Available at: [Link]

  • Song, Y., et al. (2014). 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][1][6]phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. Available at: [Link]

  • Comprehensive Organic Chemistry II (2013). 6.2.2. Pyrazines. Elsevier. Available at: [Link]

  • Crundwell, G. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. IUCrData, 4(1). Available at: [Link]

  • PubChem. 2-(2'-Thienyl)pyridine. National Library of Medicine. Available at: [Link]

  • Oelgemöller, M., et al. (2024). Polythieno[3,4-b]pyrazine: pathways to metallic charge transport. Journal of Materials Chemistry C. Available at: [Link]

  • Li, Y., et al. (2019). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 43(32), 12753-12760. Available at: [Link]

  • Šačkus, A., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. European Journal of Organic Chemistry, 2016(17), 2929-2939. Available at: [Link]

  • Harrison, P. G., et al. (1982). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (5), 805-814. Available at: [Link]

  • D'Ambrogio, J. A., et al. (2026). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link]

  • PubChem. (2025). Compound 529877: Pyrazine, 2-(2-thienylmethyl)-3,6-dimethyl. National Library of Medicine. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3105. Available at: [Link]

  • Juleanti, N., et al. (2022). Chemical Transformation of Pyrazine Derivatives. AIP Conference Proceedings, 2453(1). Available at: [Link]

  • Wallace, A. (2016). Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. Western Kentucky University. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 28286. Available at: [Link]

  • D'Ambrogio, J. A., et al. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-(Thiophen-2-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(Thiophen-2-yl)pyrazine (CAS: 27464-83-9) is a heterocyclic organic compound consisting of a pyrazine ring linked to a thiophene ring.[1] While often utilized in research as a pharmaceutical intermediate or in flavor chemistry studies, it presents specific disposal challenges due to its sulfur-nitrogen content and potential for strong odors .[1]

This guide provides a self-validating protocol for disposal, ensuring compliance with RCRA (USA) and CLP (EU) standards while mitigating environmental risks (SOx/NOx emissions during incineration).

Property Data
CAS Number 27464-83-9
Molecular Formula C₈H₆N₂S
Physical State Solid (Low melting point, typically off-white to yellow)
Odor Profile Characteristic roasted/nutty; high concentrations are sulfurous/unpleasant.[1][2][3]
Hazard Class Irritant (Skin/Eye/Resp) ; Combustible.[1]
Incompatibilities Strong Oxidizers (Peroxides, Nitric Acid), Strong Acids.[1]

Risk Assessment & Pre-Disposal Causality

Before initiating disposal, you must understand why specific steps are taken. This ensures the protocol is not just followed, but understood.

The Sulfur-Nitrogen Factor

Unlike simple hydrocarbons, this molecule contains both sulfur (S) and nitrogen (N).[1]

  • Causality: Incineration is the only method to destroy the heterocyclic rings effectively.[1]

  • Risk: Standard incineration generates Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).

  • Operational Consequence: You must label this waste specifically as "Sulfur-Containing Organic" so waste handlers route it to incinerators equipped with alkaline scrubbers. Failure to do so contributes to acid rain precursors and violates emission permits.

The Odor Threshold

Thiophene derivatives have low odor thresholds.[1]

  • Causality: Minute traces on the outside of a waste container can contaminate an entire lab atmosphere.[1]

  • Operational Consequence: "Double-bagging" or "Parafilm sealing" of primary waste containers is not optional; it is a requirement for workplace comfort and safety.

Disposal Decision Matrix (Workflow)

The following decision tree dictates the disposal path based on the physical state of the waste.

DisposalMatrix Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Solution SolidPkg 1. Place in Wide-Mouth Jar (HDPE/Glass) 2. Seal with Parafilm (Odor Control) SolidPath->SolidPkg SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck SolidBag Double Bag in Clear Polyethylene SolidPkg->SolidBag Labeling CRITICAL LABELING: 'Contains Organic Sulfur & Nitrogen' (Alert for Incinerator Scrubbers) SolidBag->Labeling HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (e.g., MeOH, Acetone) HaloStream->Labeling NonHaloStream->Labeling FinalDisp Ship to Approved Incineration Facility Labeling->FinalDisp

Figure 1: Logic flow for segregating and packaging this compound waste. Note the critical convergence at labeling for sulfur content.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound)

Scenario: Expired shelf-life chemicals or solid spill cleanup debris.[1]

  • Primary Containment: Transfer the solid into a screw-top jar.

    • Preferred Material: Amber Glass or HDPE.[1]

    • Avoid: LDPE bags alone (vapors can permeate).[1]

  • Odor Seal: Wrap the cap junction with Parafilm M or electrical tape.[1] This prevents "breathing" of the container during thermal fluctuations in storage.

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 98%".[1]

    • Hazard Checkboxes: Irritant, Combustible.

    • Notes: "SULFUR CONTAINING - DO NOT MIX WITH OXIDIZERS."[1]

Phase B: Liquid Waste (Solutions)

Scenario: Reaction mixtures or HPLC waste.[1]

  • Segregation: Determine your solvent base.[1]

    • Non-Halogenated: (Acetone, Methanol, Ethyl Acetate).[4] Preferred path.

    • Halogenated: (DCM, Chloroform). Use only if necessary for solubility.

  • Compatibility Check: Ensure the waste carboy does not contain oxidizing acids (Nitric, Perchloric) or peroxides.[1]

    • Reasoning: Thiophenes can react violently with strong oxidizers, potentially causing exothermic runaways in the waste drum.

  • Dilution (Optional but Recommended): If the concentration is high (>10%), dilute with the carrier solvent to minimize odor and local concentration hotspots.

Emergency Response: Spill Cleanup

In the event of a benchtop spill, immediate action is required to prevent odor migration and exposure.

SpillResponse Identify Spill Detected PPE Don PPE: Nitrile Gloves + Goggles (Resp. Protection if Dust) Identify->PPE Contain Containment: Cover with Absorbent Pads (Minimize Dust) PPE->Contain Clean Cleanup: Scoop into Wide-Mouth Jar (Do NOT sweep into air) Contain->Clean Decon Decontamination: Wipe Surface with Ethanol or Acetone Clean->Decon Dispose Enter Disposal Workflow (Phase A) Decon->Dispose

Figure 2: Rapid response workflow for solid or liquid spills.[1][5]

Regulatory & Compliance Context

  • United States (RCRA): This compound is not typically a P-listed or U-listed acute hazardous waste, but it falls under Characteristic Waste if ignitable (D001) or as general organic waste.

  • Europe (CLP/REACH): Dispose of in accordance with European Directives on hazardous waste (2008/98/EC).[1] Code: 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 263341, 2-(2-Thienyl)pyrazine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • American Chemical Society (ACS). Guide to Safe Chemical Handling and Disposal.[1] Retrieved from [Link][1]

  • The Good Scents Company. 2-methyl-3-(thienyl-2)-pyrazine Safety Data. (Used for analog comparison). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.